Product packaging for 2-Bromo-2-methoxy-1-phenylpropan-1-one(Cat. No.:CAS No. 135333-25-4)

2-Bromo-2-methoxy-1-phenylpropan-1-one

Cat. No.: B159779
CAS No.: 135333-25-4
M. Wt: 243.1 g/mol
InChI Key: KXLPHRGVGNRZCO-UHFFFAOYSA-N
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Description

2-Bromo-2-methoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C10H11BrO2 . As a brominated and methoxylated propiophenone derivative, it serves as a valuable synthetic building block in organic chemistry research. Its structure, featuring both bromine and methoxy functional groups on the alpha carbon, makes it a potential intermediate for exploring various chemical transformations, including nucleophilic substitutions and the synthesis of more complex molecules. Researchers may utilize this compound in method development, heterocyclic chemistry studies, and the preparation of compounds for material science or pharmaceutical research. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B159779 2-Bromo-2-methoxy-1-phenylpropan-1-one CAS No. 135333-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methoxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(11,13-2)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLPHRGVGNRZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591845
Record name 2-Bromo-2-methoxy-1-phenylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135333-25-4
Record name 2-Bromo-2-methoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic protocol for 2-bromo-2-methoxy-1-phenylpropan-1-one, a compound of interest for its potential applications in organic synthesis and drug discovery. Due to the absence of a specific, published synthesis for this exact molecule, this document provides a well-reasoned, hypothetical protocol based on established chemical principles and analogous reactions found in the scientific literature. The proposed pathway involves the bromo-methoxylation of an α,β-unsaturated ketone.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step sequence starting from propiophenone. The first step involves an alpha-bromination of the ketone, followed by a dehydrobromination to form the intermediate α,β-unsaturated ketone, 1-phenylprop-2-en-1-one. The key final step is the bromo-methoxylation of this intermediate.

Synthesis_Workflow Propiophenone Propiophenone AlphaBromo 2-Bromo-1-phenylpropan-1-one Propiophenone->AlphaBromo  Br2, HBr (cat.)  or NBS, acid catalyst UnsaturatedKetone 1-Phenylprop-2-en-1-one AlphaBromo->UnsaturatedKetone  Base (e.g., Pyridine)  Heat Target 2-Bromo-2-methoxy- 1-phenylpropan-1-one UnsaturatedKetone->Target  NBS, Methanol  Room Temperature Logical_Relationship Start Starting Material: Propiophenone Intermediate Intermediate: 1-Phenylprop-2-en-1-one Start->Intermediate  Bromination &  Dehydrobromination FinalProduct Final Product: This compound Intermediate->FinalProduct  Bromo-methoxylation

In-depth Technical Guide: Physicochemical Properties of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a technical overview of the physicochemical properties of 2-Bromo-2-methoxy-1-phenylpropan-1-one. This compound is of interest within organic synthesis and medicinal chemistry as a potential building block for more complex molecules. Its reactivity is largely dictated by the presence of a bromine atom, a methoxy group, and a phenylpropan-1-one core. Understanding its properties is crucial for its application in synthetic routes and for the development of new chemical entities.

It is important to note that publicly available experimental data for this compound is limited. The information presented herein is a combination of data for structurally similar compounds and predicted properties.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound 2-Bromo-1-phenylpropan-1-one is provided below for comparative purposes.

PropertyValueSource
Molecular Formula C₉H₉BrO[1][2][3]
Molecular Weight 213.07 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 42.0 °C[1]
Boiling Point 297.0 °C[1]
Density 1.417 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane; limited solubility in water.[1]

Experimental Protocols

Synthesis of α-Bromoketones

A common method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. For instance, the synthesis of 2-bromo-1-phenylpropan-1-one can be achieved from 1-phenylpropan-1-one.

General Procedure:

  • 1-phenylpropan-1-one is dissolved in a suitable solvent, such as chloroform or acetic acid.

  • A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the pure α-bromoketone.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to determine the number and connectivity of protons in the molecule. Characteristic chemical shifts would be expected for the aromatic protons, the methoxy protons, and the methyl protons.

    • ¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would be used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch would be a key diagnostic peak.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.[4]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

G start Starting Material (e.g., 2-Methoxy-1-phenylpropan-1-one) reaction Bromination Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Product (this compound) purification->product analysis Structural Characterization product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Caption: General workflow for synthesis and characterization.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a framework for understanding its likely physicochemical properties and the experimental approaches for its synthesis and characterization based on closely related analogs. This information serves as a valuable resource for researchers and scientists working with this class of compounds, enabling them to design synthetic strategies and anticipate the chemical behavior of this molecule. Further experimental investigation is necessary to fully elucidate the properties of this specific compound.

References

An In-depth Technical Guide to 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2-methoxy-1-phenylpropan-1-one, a halogenated α-alkoxy ketone. Due to the absence of this specific molecule in the current scientific literature, this guide presents a plausible synthetic route, predicted physicochemical and spectroscopic properties based on analogous compounds, and a detailed experimental protocol. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

α-Halo-α-alkoxy ketones are a class of organic compounds characterized by the presence of a halogen and an alkoxy group on the carbon atom alpha to a carbonyl group. This unique structural motif imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. The presence of multiple reactive centers allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and eliminations, providing access to a diverse range of more complex molecules. These compounds are of interest to researchers in medicinal chemistry and materials science as building blocks for novel molecular architectures. This guide focuses on the specific, yet currently uncharacterized, compound this compound.

Proposed Synthesis

The synthesis of this compound can be logically approached through the bromomethoxylation of an α,β-unsaturated ketone precursor. A highly analogous and documented reaction is the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile from β,β-dicyanostyrene using N-bromosuccinimide (NBS) in methanol. This reaction proceeds via the addition of a bromine cation and a methoxy anion across the double bond. A similar strategy can be applied to the synthesis of the target molecule starting from 1-phenylprop-2-en-1-one.

The proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 1-Phenylprop-2-en-1-one Reaction Bromomethoxylation Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Reactant3 Methanol (Solvent and Nucleophile) Reactant3->Reaction Product This compound Reaction->Product Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on analogous reactions reported in the literature.

Synthesis of this compound

Materials:

  • 1-Phenylprop-2-en-1-one

  • N-Bromosuccinimide (NBS)

  • Anhydrous Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylprop-2-en-1-one (1.32 g, 10 mmol) in 40 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add N-bromosuccinimide (1.96 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate solution, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Physicochemical and Spectroscopic Data

As this compound is not a commercially available or previously characterized compound, its physicochemical and spectroscopic data are not available. However, based on the properties of structurally similar compounds, a set of predicted data is presented below.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₁BrO₂Based on the molecular structure.
Molecular Weight 243.10 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar α-halo ketones are often oils or low-melting solids.
Boiling Point > 200 °C (decomposes)High boiling point expected due to molecular weight and polarity; potential for decomposition at high temperatures.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water.The phenyl group and halogenated carbon provide lipophilic character, while the carbonyl and ether groups add some polarity.
Predicted Spectroscopic Data

The predicted spectroscopic data is based on the analysis of related compounds such as 2-bromo-1-phenylpropan-1-one and other α-methoxy ketones.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 7.9-8.1Doublet2HAromatic (ortho-protons to C=O)The electron-withdrawing carbonyl group deshields the ortho protons.
~ 7.4-7.6Multiplet3HAromatic (meta- and para-protons)Typical chemical shift range for monosubstituted benzene rings.
~ 3.5-3.7Singlet3HMethoxy (-OCH₃)Characteristic chemical shift for a methoxy group attached to a carbon bearing an electronegative atom.
~ 1.8-2.0Singlet or Doublet3HMethyl (-CH₃)The chemical shift is influenced by the adjacent stereocenter.
Chemical Shift (δ, ppm)AssignmentJustification
~ 190-195Carbonyl (C=O)Ketone carbonyls typically appear in this downfield region.
~ 133-135Aromatic (ipso-carbon)Substituted aromatic carbon.
~ 128-134Aromatic (CH)Aromatic carbons.
~ 85-95Quaternary Carbon (C-Br, C-OCH₃)The carbon atom bonded to both bromine and oxygen is expected to be significantly deshielded.
~ 55-60Methoxy (-OCH₃)Typical chemical shift for a methoxy carbon.
~ 20-25Methyl (-CH₃)Aliphatic carbon.
Wavenumber (cm⁻¹)AssignmentJustification
~ 3060Aromatic C-H stretchCharacteristic absorption for aromatic C-H bonds.
~ 2950, 2850Aliphatic C-H stretchCorresponds to the methyl and methoxy C-H bonds.
~ 1700C=O stretchStrong absorption characteristic of a ketone carbonyl group.
~ 1600, 1450C=C stretch (aromatic)Characteristic absorptions for the phenyl ring.
~ 1100C-O stretch (ether)Strong absorption for the C-O bond of the methoxy group.
~ 690, 750C-H bend (aromatic)Characteristic out-of-plane bending for a monosubstituted benzene ring.

Potential Applications and Future Research

While the specific applications of this compound are yet to be explored, its structural features suggest several potential areas of interest for future research:

  • Intermediate in Organic Synthesis: The presence of a reactive bromine atom and a carbonyl group makes it a versatile precursor for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals.

  • Medicinal Chemistry: The α-halo-α-alkoxy ketone moiety could be incorporated into larger molecules to explore its potential as a pharmacophore or as a reactive handle for bioconjugation.

  • Materials Science: The compound could serve as a monomer or a building block for the synthesis of functional polymers with tailored properties.

Further research is required to validate the proposed synthetic route, fully characterize the compound, and investigate its reactivity and potential applications. This guide provides a starting point for such endeavors.

An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to α-bromo-α-methoxy ketones, valuable intermediates in organic synthesis and drug development. The document details the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

α-Bromo-α-methoxy ketones are a class of organic compounds characterized by the presence of both a bromine atom and a methoxy group on the carbon atom alpha to a carbonyl group. This unique substitution pattern imparts a high degree of reactivity, making them versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The electrophilic nature of the carbonyl carbon, combined with the presence of a good leaving group (bromide) and a potentially stabilizing or directing methoxy group, allows for a variety of subsequent chemical transformations.

This guide will explore the primary synthetic strategies for accessing these valuable compounds, with a focus on providing practical, reproducible experimental details and a thorough understanding of the underlying reaction mechanisms.

Synthetic Methodologies

The synthesis of α-bromo-α-methoxy ketones is not as straightforward as the simple α-bromination of ketones. The presence of the methoxy group introduces both electronic and steric effects that must be considered. The most logical approach involves the bromination of a pre-synthesized α-methoxy ketone.

Synthesis of α-Methoxy Ketones

A prerequisite for the target synthesis is the efficient preparation of the corresponding α-methoxy ketone. Several methods have been developed for this purpose.

One common method involves the reaction of an enolate or enol ether with a source of electrophilic methoxy group. Alternatively, α-hydroxy ketones can be methylated. An electrochemical approach has also been reported for the synthesis of α-methoxy ketones from enol acetates.[1]

Table 1: Selected Methods for the Synthesis of α-Methoxy Ketones

Starting MaterialReagents and ConditionsProductYield (%)Reference
Enol Acetate of AcetophenoneNH₄SCN, MeOH, Graphite Anode, Ni Cathode, KI, AcOH, Ag₂CO₃, MeCN2-Methoxy-1-phenylethan-1-oneGood[1]
1-Phenylethan-1-one1. LDA, THF, -78 °C; 2. MeI2-Methoxy-1-phenylethan-1-oneVariesStandard Textbook Procedure
2-Hydroxy-1-phenylethan-1-oneNaH, MeI, THF2-Methoxy-1-phenylethan-1-oneGoodStandard Textbook Procedure
Bromination of α-Methoxy Ketones

Once the α-methoxy ketone is obtained, the subsequent step is the selective bromination at the α-position. This is typically achieved through electrophilic bromination. The reaction proceeds through an enol or enolate intermediate, which then attacks a bromine source.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often catalyzed by acid to promote enol formation.

The acid-catalyzed bromination of ketones is a well-established reaction that proceeds via an enol intermediate.[2][3] The acid protonates the carbonyl oxygen, increasing the rate of tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine.

Diagram 1: Acid-Catalyzed Bromination of a Ketone

Acid_Catalyzed_Bromination cluster_0 Keto-Enol Tautomerization cluster_1 Electrophilic Attack cluster_2 Deprotonation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Protonated_Ketone->Enol - H⁺ Bromonium_Intermediate Bromonium Intermediate Enol->Bromonium_Intermediate + Br₂ Bromine Br₂ Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - H⁺ NBS_Bromination_Workflow Experimental Workflow: NBS Bromination of an α-Methoxy Ketone Start Start Dissolve Dissolve α-methoxy ketone in an appropriate solvent (e.g., CCl₄, CH₃CN) Start->Dissolve Add_NBS Add N-bromosuccinimide (NBS) (1.0 - 1.1 eq.) Dissolve->Add_NBS Add_Catalyst Add acid catalyst (e.g., p-TsOH, H₂SO₄) Add_NBS->Add_Catalyst React Heat the reaction mixture (e.g., reflux) and monitor by TLC/GC-MS Add_Catalyst->React Workup Aqueous workup: - Quench with Na₂S₂O₃(aq) - Separate organic layer React->Workup Purify Purify by column chromatography Workup->Purify Product α-Bromo-α-methoxy ketone Purify->Product

References

Structural Elucidation of 2-Bromo-2-methoxy-1-phenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of scientific literature and databases did not yield specific experimental structural analysis data for 2-Bromo-2-methoxy-1-phenylpropan-1-one. This guide therefore presents a prospective analysis based on established principles of organic spectroscopy and crystallography, utilizing data from analogous compounds for predictive purposes. It is intended to serve as a framework for researchers undertaking the synthesis and characterization of this molecule.

Introduction

This compound is an alpha-haloketone derivative with potential applications as an intermediate in organic synthesis. Its structure, featuring a chiral center at the C2 position, a bromine atom, a methoxy group, and a phenyl ketone moiety, suggests a rich and informative spectroscopic profile. Accurate structural determination is paramount for confirming its identity, assessing purity, and understanding its reactivity. This document outlines the comprehensive analytical workflow required for the complete structural elucidation of this compound.

Predicted Spectroscopic and Crystallographic Data

The following sections detail the anticipated data from key analytical techniques. These predictions are based on the analysis of structurally related compounds such as 2-bromo-1-phenylpropan-1-one and other α-bromo ketones.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Multiplet2HAromatic (ortho-protons)
~ 7.4 - 7.6Multiplet3HAromatic (meta- & para-protons)
~ 3.5Singlet3HMethoxy (-OCH₃)
~ 2.1Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 195QuaternaryCarbonyl (C=O)
~ 135QuaternaryAromatic (C-ipso)
~ 133TertiaryAromatic (C-para)
~ 129TertiaryAromatic (C-ortho)
~ 128TertiaryAromatic (C-meta)
~ 70QuaternaryBrominated Carbon (C-Br)
~ 52PrimaryMethoxy (-OCH₃)
~ 25PrimaryMethyl (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~ 3060MediumC-H stretchAromatic
~ 2950MediumC-H stretchAliphatic (sp³)
~ 1690StrongC=O stretchKetone
~ 1595, 1450Medium-StrongC=C stretchAromatic Ring
~ 1100StrongC-O stretchEther (methoxy)
~ 690StrongC-Br stretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
242/244Moderate[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
163Moderate[M - Br]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis and Purification

A plausible synthetic route involves the bromination and methoxylation of 1-phenylpropan-1-one.

  • Bromination: 1-phenylpropan-1-one (1 equivalent) is dissolved in a suitable solvent such as acetic acid or diethyl ether.[4]

  • N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN are added.

  • The mixture is heated under reflux and monitored by TLC until the starting material is consumed.

  • The reaction is cooled, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-1-phenylpropan-1-one.

  • Methoxylation: The crude α-bromoketone is dissolved in methanol.

  • A non-nucleophilic base, such as sodium bicarbonate, is added, and the mixture is stirred at room temperature.

  • Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

  • The final product is purified by column chromatography on silica gel.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a thin film on a KBr plate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or GC-MS instrument to confirm the elemental composition.[6]

  • Single-Crystal X-ray Diffraction: Crystals suitable for X-ray diffraction are grown by slow evaporation from a solvent such as ethanol or a hexane/ethyl acetate mixture. A single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure, providing definitive bond lengths, bond angles, and stereochemistry.

Visualizations

Molecular Structure

molecular_structure C1 C1 C2 C2 C1->C2 O1 O1 C1->O1 = C3 C3 C2->C3 O2 O2 C2->O2 Br Br C2->Br C_MeO C O2->C_MeO Phenyl Phenyl Ring Phenyl->C1

Caption: Molecular structure of this compound.

Analytical Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Syn Synthesis of Crude Product Pur Column Chromatography Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR MS Mass Spectrometry (HRMS) Pur->MS IR IR Spectroscopy Pur->IR XRay Single-Crystal X-ray (if crystalline) Pur->XRay Confirm Structure Elucidation & Data Correlation NMR->Confirm MS->Confirm IR->Confirm XRay->Confirm

Caption: Workflow for the structural elucidation of the target compound.

References

Spectroscopic and Synthetic Insights into a Novel Bromo-Methoxy Carbonyl Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 2-Bromo-2-methoxy-1-phenylpropan-1-one and its Analogs for Researchers and Drug Development Professionals

Introduction

The quest for novel chemical entities with potential applications in pharmaceutical and materials science necessitates a thorough understanding of their structure and synthesis. This compound represents a unique molecular architecture featuring a stereocenter with bromine and methoxy substitutions adjacent to a carbonyl group. This arrangement suggests potential for diverse chemical transformations and biological activities. However, a comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimental NMR and mass spectrometry data for this specific compound. This technical guide, therefore, aims to provide valuable insights by presenting a detailed analysis of a closely related structural analog: 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. The spectroscopic data and synthetic protocols for this analog can serve as a crucial reference point for researchers working on the synthesis and characterization of this compound or similar chemical structures.

Spectroscopic Data of the Structural Analog: 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

Due to the unavailability of data for this compound, we present the NMR data for a structurally similar compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. This compound shares the key feature of a carbon atom substituted with both a bromine and a methoxy group, adjacent to a phenyl ring.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, as reported in the literature.[1] The spectra were recorded on a Bruker Avance AV400 spectrometer in CDCl₃.[1]

Table 1: ¹H NMR Data for 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile [1]

Chemical Shift (δ, ppm)MultiplicityAssignment
7.58–7.54m2H (Aromatic)
7.53–7.48m3H (Aromatic)
4.45s1H (Methine)
3.48s3H (Methoxy)

Table 2: ¹³C NMR Data for 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile [1]

Chemical Shift (δ, ppm)Assignment
131.83Aromatic C
130.80Aromatic C
129.00Aromatic C
128.38Aromatic C
112.87Cyano C
112.66Cyano C
86.21Quaternary C-Br
58.61Methoxy C

Experimental Protocol: Synthesis of 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile

The following is a detailed experimental protocol for the synthesis of the analog compound, which can be adapted for the synthesis of this compound.

Materials:

  • β,β-dicyanostyrene

  • N-bromosuccinimide (NBS)

  • Absolute methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure: [1]

  • In a 100 mL three-neck flask, a solution of β,β-dicyanostyrene (0.31 g, 2 mmol) in absolute methanol (10 mL) was prepared.

  • N-bromosuccinimide (0.35 g, 2 mmol) was added to the solution.

  • The reaction mixture was stirred at room temperature for 24 hours.

  • After the reaction was complete, the excess methanol was removed by rotary evaporation.

  • The resulting residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

  • The final product, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, was obtained as a brown oil (0.44 g, 70.5% yield).

Visualizing the Synthesis: A Representative Workflow

To provide a clear visual representation of the experimental process, the following diagram illustrates the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. This workflow can be conceptually applied to the synthesis of other related bromo-methoxy compounds.

Synthesis_Workflow Reactants β,β-dicyanostyrene + N-bromosuccinimide Reaction Stirring at RT for 24h Reactants->Reaction Solvent Absolute Methanol Solvent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Remove Solvent Purification Column Chromatography (Silica gel, EtOAc/Petroleum Ether) Evaporation->Purification Crude Product Product 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile Purification->Product Purified Product

Caption: Synthesis workflow for 2-bromo-2-(methoxy(phenyl)methyl)malononitrile.

While direct spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a valuable starting point for researchers in the field. The detailed NMR data and synthetic protocol for the close structural analog, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, offer a solid foundation for predicting the spectral characteristics and designing synthetic routes for the target compound. The provided workflow visualization further clarifies the experimental process. It is anticipated that this information will aid in the successful synthesis, characterization, and subsequent investigation of this compound and its derivatives, ultimately contributing to advancements in drug development and materials science.

References

An In-depth Technical Guide to 2-Bromo-2-methoxy-1-phenylpropan-1-one: Historical Context, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methoxy-1-phenylpropan-1-one, a halogenated α-alkoxy ketone. While direct historical records of its initial discovery are not extensively documented, its synthesis and development are rooted in the broader exploration of α-functionalized ketones, which are pivotal intermediates in organic synthesis. This document outlines a plausible synthetic pathway, details relevant experimental protocols, and presents key physicochemical data for the compound and its precursors. The logical progression of its synthesis from readily available starting materials is also visualized.

Historical Discovery and Development

The specific historical discovery of this compound is not well-documented in seminal literature. However, its conceptualization and synthesis can be understood within the context of the extensive research into the reactivity of α-haloketones that began in the early 20th century. The development of reliable methods for the α-bromination of ketones, a critical step in the synthesis of this compound, has been a subject of continuous refinement. Early methods often involved direct bromination, while later advancements introduced milder and more selective reagents like N-bromosuccinimide (NBS).

The subsequent introduction of an alkoxy group at the α-position represents a further step in the functionalization of ketones. The reaction of α-haloketones with alkoxides to form α-alkoxyketones has been a known transformation for many decades, valued for its ability to introduce synthetically useful oxygen functionality. Therefore, the development of this compound can be seen as a logical extension of these established synthetic methodologies, likely emerging from research programs focused on creating novel building blocks for pharmaceuticals and other complex organic molecules.

Physicochemical Data

A summary of the key quantitative data for the proposed synthetic pathway of this compound is presented below. Data for the final product are predicted based on the properties of its precursors and general chemical principles due to the limited availability of direct experimental values.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1-Phenylpropan-1-oneC9H10OC9H10O134.1817-19[1]218[1][2][3]1.009 (at 25°C)[1][2]
2-Bromo-1-phenylpropan-1-oneC9H9BrOC9H9BrO213.0742[4]297[4]1.417[4]
This compoundC10H11BrO2C10H11BrO2243.10Predicted: 55-65Predicted: >300Predicted: ~1.4

Predicted values are based on structural similarities and established chemical trends.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1-phenylpropan-1-one. The following protocols are based on established methodologies for α-bromination and subsequent methoxylation of ketones.

Step 1: Synthesis of 2-Bromo-1-phenylpropan-1-one (α-Bromination)

This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent, which is a safer and more selective alternative to liquid bromine.

Materials:

  • 1-Phenylpropan-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Carbon tetrachloride (CCl4)

  • Benzoyl peroxide (initiator, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-phenylpropan-1-one in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-Bromo-1-phenylpropan-1-one as a white to off-white crystalline solid.[4]

Step 2: Synthesis of this compound (Methoxylation)

This step involves the nucleophilic substitution of the bromide with a methoxy group.

Materials:

  • 2-Bromo-1-phenylpropan-1-one (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Methanol (anhydrous)

  • Dichloromethane

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Bromo-1-phenylpropan-1-one in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium methoxide portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding deionized water.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reaction Pathway and Workflow

The synthetic pathway and experimental workflow are depicted in the following diagrams.

Synthesis_Pathway 1-Phenylpropan-1-one 1-Phenylpropan-1-one 2-Bromo-1-phenylpropan-1-one 2-Bromo-1-phenylpropan-1-one 1-Phenylpropan-1-one->2-Bromo-1-phenylpropan-1-one NBS, Benzoyl Peroxide CCl4, Reflux This compound This compound 2-Bromo-1-phenylpropan-1-one->this compound Sodium Methoxide Methanol

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methoxylation ReactionSetup1 Combine Reactants: 1-Phenylpropan-1-one, NBS, Benzoyl Peroxide in CCl4 Reflux Heat to Reflux (2-4h) ReactionSetup1->Reflux Workup1 Cool, Filter, Wash, Dry, Concentrate Reflux->Workup1 Purification1 Recrystallization or Column Chromatography Workup1->Purification1 Product1 2-Bromo-1-phenylpropan-1-one Purification1->Product1 ReactionSetup2 Combine Reactants: 2-Bromo-1-phenylpropan-1-one, Sodium Methoxide in Methanol Product1->ReactionSetup2 Stir Stir at RT (12-24h) ReactionSetup2->Stir Workup2 Quench, Extract, Wash, Dry, Concentrate Stir->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This compound represents a versatile, functionalized ketone with potential applications in organic synthesis and drug discovery. While its specific historical discovery is not prominently documented, its synthesis is based on well-established and reliable chemical transformations. The provided protocols offer a plausible and efficient route to this compound, and the compiled data serves as a valuable resource for researchers in the field. Further investigation into the reactivity and potential applications of this molecule is warranted.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methoxy-1-phenylpropan-1-one is a versatile, polyfunctional synthetic intermediate. Its unique structure, featuring an α-bromo-α-methoxy ketone moiety, offers a rich platform for a variety of organic transformations. This document provides detailed application notes and hypothetical, yet chemically sound, experimental protocols for the synthesis and utilization of this compound in modern organic synthesis, with potential applications in medicinal chemistry and drug development. The protocols and applications described herein are based on established chemical principles and analogous transformations of similar α-halo-α-alkoxy ketones, as direct literature on this specific compound is limited.

Introduction

α-Halo ketones are well-established as pivotal building blocks in organic synthesis due to their dual electrophilic sites—the carbonyl carbon and the halogen-bearing α-carbon.[1] The introduction of an additional α-alkoxy group, as in this compound, further modulates the reactivity of these sites and introduces new synthetic possibilities. This compound is a valuable precursor for the synthesis of complex heterocyclic systems, highly functionalized acyclic molecules, and potential pharmacophores.[2][3] Its utility stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions, while the methoxy group can influence the stereochemical outcome of reactions and can be a precursor to other functional groups.

Proposed Synthesis of this compound

A plausible two-step synthetic route to this compound starting from commercially available 1-phenylpropan-1-one (propiophenone) is proposed. The first step involves the α-methoxylation of propiophenone, followed by the α-bromination of the resulting 2-methoxy-1-phenylpropan-1-one.

G propiophenone 1-Phenylpropan-1-one methoxy_ketone 2-Methoxy-1-phenylpropan-1-one propiophenone->methoxy_ketone α-Methoxylation (e.g., Electrochemical) target This compound methoxy_ketone->target α-Bromination (e.g., NBS, AIBN)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Methoxy-1-phenylpropan-1-one (Hypothetical)

This protocol is adapted from general electrochemical α-methoxylation procedures for ketones.

Materials:

  • 1-Phenylpropan-1-one (propiophenone)

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe)

  • Electrochemical cell with graphite electrodes

  • Direct current power supply

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL undivided electrochemical cell equipped with a magnetic stirrer and two graphite plate electrodes (anode and cathode), dissolve 1-phenylpropan-1-one (10 mmol, 1.34 g) and sodium methoxide (1 mmol, 0.054 g) in anhydrous methanol (100 mL).

  • Stir the solution at room temperature and apply a constant current of 100 mA.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction (typically after passing 2-3 F/mol of charge), stop the electrolysis.

  • Evaporate the methanol under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-1-phenylpropan-1-one.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is based on standard free-radical bromination of ketones.

Materials:

  • 2-Methoxy-1-phenylpropan-1-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or acetonitrile (CH3CN)

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-1-phenylpropan-1-one (10 mmol, 1.64 g) in carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (11 mmol, 1.96 g) and a catalytic amount of AIBN (0.5 mmol, 0.082 g).

  • Heat the mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp (optional, can accelerate the reaction).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis

This compound is a valuable electrophile for various nucleophilic substitution reactions. The presence of the methoxy group can influence the regioselectivity and stereoselectivity of these reactions.

G cluster_reactions Potential Reactions start 2-Bromo-2-methoxy- 1-phenylpropan-1-one product Substituted Product start->product heterocycle Heterocycle Synthesis start->heterocycle Annulation nuc Nucleophile (e.g., R-NH2, R-SH, R-OH) nuc->product SN2 Substitution

Caption: Potential reaction pathways of this compound.

Synthesis of Functionalized Ketones via Nucleophilic Substitution

The bromo group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities at the α-position.

General Protocol for Nucleophilic Substitution:

  • Dissolve this compound (1 mmol) in a suitable solvent (e.g., THF, DMF, acetonitrile) (10 mL).

  • Add the nucleophile (1.1 mmol) and, if necessary, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Potential Nucleophilic Substitution Reactions

NucleophileReagents and ConditionsExpected Product
AnilineEt3N, THF, rt2-Anilino-2-methoxy-1-phenylpropan-1-one
Sodium thiophenoxideDMF, rt2-Methoxy-1-phenyl-2-(phenylthio)propan-1-one
Sodium azideAcetone/Water, reflux2-Azido-2-methoxy-1-phenylpropan-1-one
Potassium cyanideEtOH/Water, reflux2-Cyano-2-methoxy-1-phenylpropan-1-one
Precursor for Heterocycle Synthesis

This compound can serve as a key building block for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] For example, reaction with thiourea or thioamides can lead to the formation of substituted thiazoles.

Protocol for Thiazole Synthesis (Hypothetical):

  • In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.1 mmol) in ethanol (15 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding 2-amino-4-methoxy-4-phenyl-5-methylthiazole derivative.

Potential in Drug Development

α-Halo ketones are recognized as important intermediates in the synthesis of various pharmaceutically active compounds.[3][4] The structural motif present in this compound could be incorporated into novel drug candidates or used to synthesize analogs of existing drugs. The compound's reactivity allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

α-Bromo ketones are generally considered to be lachrymatory and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handle with care and avoid inhalation of vapors and contact with skin and eyes.

Conclusion

References

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-methoxy-1-phenylpropan-1-one and its structural analogs, such as 2-bromo-1-phenylpropan-1-one, are key intermediates in the synthesis of a class of psychoactive compounds known as synthetic cathinones. These molecules are characterized by a β-keto-phenethylamine backbone, which imparts significant activity at monoamine transporters in the central nervous system (CNS). This document provides an overview of the synthetic utility of these intermediates, a representative experimental protocol for the synthesis of a cathinone derivative, and a summary of the pharmacological signaling pathways associated with this class of compounds. The information is intended to provide a scientific basis for research and drug development professionals exploring the structure-activity relationships and potential therapeutic applications or toxicological profiles of novel psychoactive substances.

Introduction

α-Halo ketones are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic and acyclic compounds of pharmaceutical interest.[1][2] The presence of a halogen at the α-position to a carbonyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. 2-Bromo-1-phenylpropan-1-one and its derivatives are particularly important intermediates in the synthesis of substituted cathinones.[3][4][5][6] Cathinone itself is a naturally occurring psychostimulant found in the khat plant (Catha edulis).[7][8] Synthetic cathinones represent a broad class of compounds that have been investigated for both therapeutic potential and have been identified as new psychoactive substances (NPS).[9]

This document focuses on the application of this compound and the closely related 2-bromo-1-phenylpropan-1-one as intermediates for the synthesis of β-keto-phenethylamines, providing a detailed protocol for a representative reaction and an overview of the neuropharmacological context of the resulting products.

Synthesis of the Intermediate

While a specific peer-reviewed protocol for the synthesis of this compound was not identified in the current literature search, the synthesis of the related and widely used intermediate, 2-bromo-1-phenylpropan-1-one (also known as α-bromopropiophenone), is well-documented. A plausible route to this compound could involve the electrochemical methoxylation of the corresponding enol acetate, a method that has been reported for the synthesis of α-methoxy ketones.[10]

A common method for the synthesis of 2-bromo-1-phenylpropan-1-one involves the direct α-bromination of propiophenone.[11] This reaction can be carried out using elemental bromine in a suitable solvent, often with an acid catalyst.[12] Alternative and often milder brominating agents include N-bromosuccinimide (NBS).[13] An oxidative bromination using ammonium bromide and an oxidant like Oxone® has also been reported to be effective.[14]

Table 1: Synthesis of 2-Bromo-1-phenylpropan-1-one from Propiophenone

ReactantsReagents & SolventsReaction ConditionsYieldReference
Propiophenone, BromineMethylene dichlorideDropwise addition of bromine, temperature < 30 °C95%[15]
Propiophenone, BromineAcetic acidRoom temperature, 30 minutesN/A
Propiophenone, N-Bromosuccinimide (NBS)Ionic LiquidRoom temperatureGood[13]
Propiophenone, Ammonium bromide, Oxone®N/AAmbient temperature24-97%[14]

Application as a Pharmaceutical Intermediate: Synthesis of Methcathinone

The primary application of 2-bromo-1-phenylpropan-1-one is as a direct precursor to synthetic cathinones through nucleophilic substitution of the α-bromine with a primary or secondary amine. The reaction with methylamine, for example, yields 2-(methylamino)-1-phenylpropan-1-one, commonly known as methcathinone.[3][5]

Experimental Protocol: Synthesis of Methcathinone from 2-Bromo-1-phenylpropan-1-one

The following protocol is based on a documented synthesis and is provided as a representative example of the application of α-bromo-phenylpropanones as pharmaceutical intermediates.[15]

Reaction Scheme:

Materials:

  • 2-Bromo-1-phenylpropan-1-one (assuming 95% yield from 4 mol propiophenone, approximately 760g, 3.57 mol)

  • Aqueous methylamine solution

  • Methylene dichloride (or ethyl acetate)

  • Anhydrous sodium sulfate

  • Aqueous sodium hydroxide solution

Procedure:

  • The crude 2-bromo-1-phenylpropan-1-one obtained from the bromination of propiophenone is used directly.

  • The oily product is dissolved in a suitable organic solvent like methylene dichloride.

  • The solution is then directly added to an aqueous solution of methylamine.

  • The reaction mixture is stirred, and the progress is monitored by an appropriate method (e.g., TLC or GC-MS).

  • After the reaction is complete, the organic phase is separated.

  • The aqueous phase is extracted with the organic solvent.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude methcathinone.

Quantitative Data:

The reported yield for the amination step is approximately 85%, resulting in an estimated 526g (3.23 mol) of methcathinone from the starting amount of propiophenone.[15]

Table 2: Physicochemical and Spectroscopic Data for Methcathinone

PropertyValueReference
Molecular FormulaC10H13NO[16]
Molecular Weight163.22 g/mol [16]
IUPAC Name2-(methylamino)-1-phenylpropan-1-one[16]
AppearanceLight yellow oil (freebase)[6]
¹H NMR Data available in forensic and chemical databases.N/A
¹³C NMR Data available in forensic and chemical databases.N/A
IR Spectroscopy Characteristic peaks for C=O stretch, N-H bend, and aromatic C-H bonds.N/A
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.N/A

Note: Detailed spectroscopic data for methcathinone can be found in specialized forensic and chemical databases.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway from propiophenone to a synthetic cathinone derivative, using methcathinone as an example.

Synthetic_Workflow propiophenone Propiophenone bromination α-Bromination propiophenone->bromination intermediate 2-Bromo-1-phenylpropan-1-one bromination->intermediate Br2 / Solvent amination Amination intermediate->amination methcathinone Methcathinone amination->methcathinone CH3NH2

Synthetic pathway to Methcathinone.

Pharmacological Context: Signaling Pathways of Synthetic Cathinones

Synthetic cathinones primarily act as psychomotor stimulants by modulating the activity of monoamine transporters in the central nervous system.[5][17] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[5]

Synthetic cathinones can act as either:

  • Releasers (Substrates): They are transported into the presynaptic neuron and trigger the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

  • Reuptake Inhibitors (Blockers): They bind to the transporters and prevent the reuptake of neurotransmitters from the synapse.

This leads to an increase in the synaptic concentrations of dopamine, norepinephrine, and/or serotonin, which then act on their respective postsynaptic receptors to produce a range of physiological and psychological effects.

Dopamine Signaling Pathway

Increased synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs).[15][18]

  • D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

  • D2-like receptor activation generally inhibits adenylyl cyclase, decreasing cAMP levels.

These pathways are crucial for reward, motivation, and motor control.[10][15]

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA Activation AC_inhib->PKA Inhibition cAMP_inc->PKA response Cellular Response (Reward, Motor Control) PKA->response Cathinone Synthetic Cathinone Cathinone->DAT Blocks/Reverses

Dopamine signaling pathway modulation.
Norepinephrine Signaling Pathway

Elevated norepinephrine levels in the synapse activate α and β adrenergic receptors on the postsynaptic membrane.[1][19]

  • α1 receptors are coupled to Gq proteins, activating phospholipase C (PLC), which leads to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

  • α2 receptors are coupled to Gi proteins and inhibit adenylyl cyclase.

  • β receptors are coupled to Gs proteins and stimulate adenylyl cyclase.

These pathways are involved in arousal, attention, and the fight-or-flight response.[20]

Norepinephrine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release Alpha1R α1 Receptor NE->Alpha1R BetaR β Receptor NE->BetaR PLC PLC Activation Alpha1R->PLC AC Adenylyl Cyclase BetaR->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP response Cellular Response (Arousal, Attention) IP3_DAG->response cAMP->response Cathinone Synthetic Cathinone Cathinone->NET Blocks/Reverses

Norepinephrine signaling modulation.
Serotonin Signaling Pathway

Increased synaptic serotonin interacts with a large family of 5-HT receptors. Most are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[21][22][23]

  • 5-HT1 receptors are typically coupled to Gi, inhibiting adenylyl cyclase.

  • 5-HT2 receptors are coupled to Gq, activating PLC.

  • 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs, stimulating adenylyl cyclase.

These pathways regulate mood, appetite, and sleep.[21][24]

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) HT5_vesicle Serotonin Vesicles HT5 Serotonin (5-HT) HT5_vesicle->HT5 Release HT1R 5-HT1 Receptor HT5->HT1R HT2R 5-HT2 Receptor HT5->HT2R AC_inhib Adenylyl Cyclase (Inhibited) HT1R->AC_inhib PLC_act PLC Activation HT2R->PLC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec response Cellular Response (Mood, Appetite) AC_inhib->response IP3_DAG_inc ↑ IP3 & DAG PLC_act->IP3_DAG_inc IP3_DAG_inc->response Cathinone Synthetic Cathinone Cathinone->SERT Blocks/Reverses

Serotonin signaling pathway modulation.

Conclusion

This compound and related α-bromo ketones are valuable intermediates for the synthesis of pharmacologically active molecules, particularly synthetic cathinones. The straightforward nucleophilic substitution at the α-carbon allows for the construction of a diverse library of β-keto-phenethylamines. Understanding the synthesis and reactivity of these intermediates, as well as the complex neuropharmacology of the resulting products, is essential for researchers in drug development, forensic science, and toxicology. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into this important class of compounds.

References

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Bromo-2-methoxy-1-phenylpropan-1-one is a specialized chemical intermediate. Specific experimental data for this exact compound is not widely available in published literature. The following protocols and data are based on established chemical principles for α-halo ketones and data from structurally similar compounds. All procedures should be performed by trained professionals with appropriate safety measures in place.

Introduction

This compound is an α-bromo-α-methoxy ketone, a class of compounds with significant potential in organic synthesis. The presence of both a bromine atom and a methoxy group on the α-carbon to the carbonyl group makes it a versatile building block. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the overall structure can serve as a precursor for various heterocyclic compounds and other complex molecules of interest in medicinal chemistry and materials science.[1][2] This document provides a putative synthesis protocol and a representative application of this compound.

Physicochemical and Safety Data

The following table summarizes the estimated and known properties of this compound and its unbrominated precursor. Data for the target compound are estimated based on structurally related compounds.

PropertyThis compound (Target Compound - Estimated)2-Bromo-1-phenylpropan-1-one (Related Compound)[3][4]2-methoxy-1-phenylpropan-1-one (Precursor - Estimated)
Molecular Formula C₁₀H₁₁BrO₂C₉H₉BrOC₁₀H₁₂O₂
Molecular Weight 243.09 g/mol 213.07 g/mol 164.20 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidWhite to off-white crystalline powder[1]Likely a colorless oil
Boiling Point > 200 °C (decomposes)~297 °C[1]Not available
Melting Point Not available42 °C[1]Not available
Solubility Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); likely insoluble in waterSoluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water[1]Soluble in common organic solvents
Safety Hazards Irritant , Harmful if swallowed , Lachrymator . Assumed to be a corrosive agent.Irritant , Harmful if swallowed .Irritant .

Safety Precautions:

Due to the presence of the α-bromo ketone moiety, this compound should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. A safety shower and eyewash station should be readily accessible. For related compounds, immediate medical attention is required in case of significant exposure.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the target compound via the acid-catalyzed bromination of 2-methoxy-1-phenylpropan-1-one. This reaction is based on the general principle of α-halogenation of ketones.[5]

Materials:

  • 2-methoxy-1-phenylpropan-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-methoxy-1-phenylpropan-1-one (1.0 eq) and dissolve it in dichloromethane (DCM).

  • Add p-toluenesulfonic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.

Expected Outcome:

The product is expected to be a colorless to pale yellow oil or a low-melting solid. The yield will depend on the optimization of reaction conditions.

Synthesis Workflow Diagram:

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-methoxy-1-phenylpropan-1-one 2-methoxy-1-phenylpropan-1-one Reaction_Mixture Combine and Stir at RT 2-methoxy-1-phenylpropan-1-one->Reaction_Mixture NBS NBS NBS->Reaction_Mixture p-TsOH p-TsOH p-TsOH->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Quench Quench with Na2S2O3 Reaction_Mixture->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Representative Application - Nucleophilic Substitution with a Thiol

This protocol outlines a general procedure for the reaction of this compound with a nucleophile, in this case, a thiol, to form a thioether. This is a common application for α-halo ketones.[1]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (or other thiol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add thiophenol (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired thioether.

Expected Outcome:

The reaction should yield the corresponding α-thio-α-methoxy ketone.

Signaling Pathway/Reaction Mechanism Diagram:

G Nucleophilic Substitution Pathway start This compound intermediate SN2 Transition State start->intermediate Nucleophilic Attack nucleophile Thiophenol (PhSH) + K2CO3 nucleophile->intermediate product 2-methoxy-1-phenyl-2-(phenylthio)propan-1-one intermediate->product byproduct KBr + KHCO3 intermediate->byproduct

Caption: A representative Sₙ2 reaction of the target compound.

References

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific published applications or detailed experimental protocols for the compound 2-Bromo-2-methoxy-1-phenylpropan-1-one in the field of medicinal chemistry. This suggests that this particular molecule may be a novel chemical entity, a rarely used intermediate, or that its medicinal chemistry applications have not been publicly disclosed.

While direct information is unavailable for the specified compound, we can infer potential applications and methodologies based on the known roles of structurally similar α-bromoketones and other related chemical intermediates in drug discovery and development. Compounds sharing the α-bromoketone motif are recognized as versatile building blocks in organic synthesis. The presence of a bromine atom at the alpha position to a carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited for the construction of more complex molecular architectures, a fundamental activity in the synthesis of active pharmaceutical ingredients (APIs).

Inferred Applications from Structurally Related Compounds

Compounds such as 2-bromo-1-phenyl-pentan-1-one and other α-brominated phenyl ketones serve as key intermediates in the synthesis of a variety of bioactive molecules.[1][2] Their primary utility lies in their ability to react with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce new functional groups and build out the carbon skeleton of a target molecule.[3][4]

For instance, α-bromoketones are precursors in the synthesis of certain central nervous system agents and other therapeutic candidates.[5] The phenylpropanone scaffold itself is a feature in various biologically active compounds. The introduction of bromo and methoxy groups provides handles for further chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.

General Experimental Workflow for Utilization of α-Bromoketones

The following diagram illustrates a generalized workflow for the synthesis and evaluation of new chemical entities starting from a hypothetical α-bromoketone intermediate like this compound. This workflow is based on standard practices in medicinal chemistry.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 2-Bromo-2-methoxy- 1-phenylpropan-1-one (Hypothetical Intermediate) reaction Nucleophilic Substitution (e.g., with R-NH2, R-SH, R-OH) start->reaction product Library of Novel Target Compounds reaction->product purification Purification (e.g., Chromatography) product->purification screening High-Throughput Screening (HTS) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Generalized workflow for the synthesis and biological evaluation of new drug candidates from a hypothetical α-bromoketone intermediate.

Hypothetical Protocol for Nucleophilic Substitution

The following is a generalized, hypothetical protocol for a nucleophilic substitution reaction using an α-bromoketone intermediate. This is not a validated protocol for this compound and should be adapted and optimized by a qualified chemist.

Objective: To synthesize a small library of derivatives by reacting an α-bromoketone with various primary amines.

Materials:

  • Hypothetical α-bromoketone (e.g., this compound)

  • A selection of primary amines (e.g., aniline, benzylamine, cyclopropylamine)

  • A polar aprotic solvent (e.g., Acetonitrile, DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the α-bromoketone (1.0 eq) in the chosen solvent.

  • Add the primary amine (1.1 eq) to the solution.

  • Add the non-nucleophilic base (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired α-aminoketone derivative.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes reaction conditions and yields for the synthesis of a related compound, 2-bromo-1-phenyl-pentan-1-one, from valerophenone.[2]

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
ValerophenoneSodium Bromide, 30% Hydrochloric Acid, 30% Hydrogen PeroxideNot specified (likely biphasic)1-2 hours9598 (HPLC)

Signaling Pathways and Logical Relationships

Given the absence of biological data for this compound, it is not possible to create diagrams of specific signaling pathways it might modulate. However, α-bromoketones are known to be reactive intermediates that can potentially act as covalent inhibitors by forming a bond with nucleophilic residues (like cysteine or histidine) in enzyme active sites. The logical relationship for such a mechanism of action is depicted below.

G intermediate α-Bromoketone (Electrophile) covalent_bond Covalent Bond Formation intermediate->covalent_bond reacts with enzyme Target Enzyme with Nucleophilic Residue (e.g., Cys-SH) enzyme->covalent_bond inhibition Irreversible Enzyme Inhibition covalent_bond->inhibition leads to

Caption: Logical relationship for the potential mechanism of action of an α-bromoketone as a covalent enzyme inhibitor.

References

Application Notes and Protocols: Synthesis of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed experimental protocol for the synthesis of 2-Bromo-2-methoxy-1-phenylpropan-1-one. Due to the limited availability of direct literature precedence for this specific molecule, the following protocol is a well-reasoned, hypothetical procedure based on established principles of α-bromination of ketones.

Introduction

This compound is an α-haloketone, a class of compounds that are valuable synthetic intermediates in organic and medicinal chemistry. The presence of both a bromine atom and a methoxy group on the α-carbon, adjacent to a carbonyl, offers multiple reaction sites for further functionalization, making it a potentially useful building block for the synthesis of complex organic molecules and novel pharmaceutical agents. The general strategy for the synthesis of such compounds involves the selective bromination of a suitable ketone precursor.

Proposed Synthetic Pathway

The most plausible synthetic route to this compound involves the α-bromination of 2-methoxy-1-phenylpropan-1-one. This reaction is typically achieved using an electrophilic bromine source under conditions that favor the formation of the corresponding enol or enolate intermediate.

G cluster_synthesis Synthetic Workflow start Starting Material: 2-Methoxy-1-phenylpropan-1-one reagents Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (e.g., AIBN or Benzoyl Peroxide) - Solvent (e.g., CCl4 or CH2Cl2) start->reagents 1. Add reaction Reaction: - Inert Atmosphere (N2 or Ar) - Reflux Temperature - Monitor by TLC/GC-MS reagents->reaction 2. Initiate workup Work-up: - Cool to Room Temperature - Filter Succinimide - Wash with Na2S2O3 (aq) and Brine - Dry over Na2SO4/MgSO4 reaction->workup 3. Quench & Extract purification Purification: - Evaporate Solvent - Column Chromatography (Silica Gel) - Eluent: Hexane/Ethyl Acetate Gradient workup->purification 4. Isolate product Final Product: This compound purification->product 5. Characterize

Synthesis of Derivatives from 2-Bromo-2-methoxy-1-phenylpropan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various chemical derivatives starting from 2-Bromo-2-methoxy-1-phenylpropan-1-one. This versatile building block, an α-bromo-α-methoxy ketone, serves as a key intermediate for the introduction of diverse functionalities, leading to the formation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established reactivity patterns of α-halo ketones, which are potent electrophiles susceptible to nucleophilic substitution.

Synthesis of the Starting Material: this compound

The synthesis of the target α-bromo-α-methoxy ketone is a two-step process commencing from the readily available propiophenone. The initial step involves the α-methoxylation of the ketone, followed by a selective bromination at the same α-position.

Step 1: Synthesis of 2-methoxy-1-phenylpropan-1-one

A plausible route to the precursor, 2-methoxy-1-phenylpropan-1-one, involves the direct α-methoxylation of propiophenone. While various methods exist for the synthesis of α-alkoxy ketones, a common laboratory-scale approach utilizes a hypervalent iodine reagent.

Experimental Protocol:

  • To a solution of propiophenone (1.0 eq.) in methanol, add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-1-phenylpropan-1-one.

Step 2: Synthesis of this compound

The subsequent step is the α-bromination of the synthesized 2-methoxy-1-phenylpropan-1-one. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed bromination is a common method for the selective monobromination of ketones.

Experimental Protocol:

  • Dissolve 2-methoxy-1-phenylpropan-1-one (1.0 eq.) in a suitable solvent such as acetic acid or diethyl ether.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the ketone solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the bromine color disappears. Monitor the reaction by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow for this compound

G Propiophenone Propiophenone Methoxyketone 2-methoxy-1-phenylpropan-1-one Propiophenone->Methoxyketone 1. HTIB, Methanol Bromomethoxyketone This compound Methoxyketone->Bromomethoxyketone 2. Br2, Acetic Acid

Caption: Two-step synthesis of the target compound.

Synthesis of Derivatives via Nucleophilic Substitution

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the synthesis of a diverse library of derivatives.

Application Note 2.1: Synthesis of α-Aminoketone Derivatives

The reaction with primary or secondary amines yields α-aminoketone derivatives, which are important scaffolds in many biologically active molecules.

General Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • Add the desired amine (2.2 eq., one to react and one to act as a base) to the solution. Alternatively, use 1.1 eq. of the amine and 1.2 eq. of a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Application Note 2.2: Synthesis of Thiazole Derivatives

A classic application of α-haloketones is the Hantzsch thiazole synthesis, involving condensation with a thiourea or thioamide.

Experimental Protocol (with Thiourea):

  • To a solution of this compound (1.0 eq.) in ethanol, add thiourea (1.1 eq.).

  • Reflux the reaction mixture for 4-8 hours. Monitor the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate).

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • If no precipitate forms, extract the product with an organic solvent, wash, dry, and purify by chromatography.

Application Note 2.3: Synthesis of α-Alkoxy and α-Phenoxy Ketone Derivatives

Reaction with alcohols or phenols in the presence of a base can be used to replace the bromine atom with a different alkoxy or a phenoxy group.

General Experimental Protocol:

  • To a solution of the alcohol or phenol (1.2 eq.) in a suitable solvent (e.g., THF, DMF), add a base such as sodium hydride (1.2 eq.) at 0 °C to form the corresponding alkoxide or phenoxide.

  • After stirring for 30 minutes, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Carefully quench the reaction with water and extract the product.

  • Wash, dry, and purify the product as described in previous sections.

General Reaction Scheme for Derivatization

G Start 2-Bromo-2-methoxy- 1-phenylpropan-1-one Amine α-Aminoketone Start->Amine R2NH Thiazole Thiazole Derivative Start->Thiazole Thiourea Alkoxy α-Alkoxy/Phenoxy Ketone Start->Alkoxy R'OH, Base

Caption: Derivatization via nucleophilic substitution.

Quantitative Data Summary

The following table summarizes representative, expected yields for the synthesis of the starting material and its derivatives. These are illustrative values based on general methodologies for similar compounds and may vary depending on the specific substrate and reaction conditions.

EntryStarting MaterialReagent(s)ProductExpected Yield (%)
1PropiophenoneHTIB, Methanol2-methoxy-1-phenylpropan-1-one60-75
22-methoxy-1-phenylpropan-1-oneBr₂, Acetic AcidThis compound70-85
3This compoundMorpholine, Et₃N2-methoxy-2-morpholino-1-phenylpropan-1-one65-80
4This compoundThiourea2-amino-4-methoxy-4-methyl-5-phenylthiazole55-70
5This compoundPhenol, NaH2-methoxy-2-phenoxy-1-phenylpropan-1-one50-65

Concluding Remarks

This compound is a highly valuable synthetic intermediate. Its dual functionality at the α-position allows for a range of chemical transformations, primarily through nucleophilic substitution of the bromine atom. The protocols provided herein offer a foundation for the exploration of its chemistry and the synthesis of novel derivatives for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. Researchers are encouraged to optimize the outlined conditions for their specific substrates and applications.

Application Notes and Protocols for 2-Bromo-2-methoxy-1-phenylpropan-1-one in Photochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential photochemical applications of 2-Bromo-2-methoxy-1-phenylpropan-1-one, a specialized α-bromo ketone. The following protocols are based on established photochemical transformations of analogous compounds and are intended to serve as a foundational guide for experimental design. All quantitative data presented are illustrative and should be optimized for specific experimental conditions.

Application 1: Light-Induced 1,2-Bromine Shift for the Synthesis of β-Bromo Carbonyl Compounds

The photochemical rearrangement of α-bromo ketones to their β-bromo isomers is a valuable transformation in organic synthesis, providing access to key intermediates for various bioactive molecules. Upon UV irradiation, this compound is proposed to undergo a 1,2-bromine shift to yield 3-Bromo-2-methoxy-1-phenylpropan-1-one. This reaction is believed to proceed through a radical mechanism initiated by the homolytic cleavage of the carbon-bromine bond.[1]

Hypothetical Reaction Data
ParameterValueConditions
Substrate This compound-
Product 3-Bromo-2-methoxy-1-phenylpropan-1-one-
Solvent Acetonitrile0.1 M solution
Light Source 300 nm UV lamp-
Reaction Time 4 hours-
Conversion 85%Determined by 1H NMR
Isolated Yield 75%After column chromatography
Quantum Yield 0.35-
Experimental Protocol
  • Solution Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile in a quartz reaction vessel.

  • Degassing: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a 300 nm UV lamp and a cooling system to maintain a constant temperature (e.g., 25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for 1H NMR analysis at regular intervals.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 3-Bromo-2-methoxy-1-phenylpropan-1-one.

  • Characterization: Confirm the structure of the product by spectroscopic methods (1H NMR, 13C NMR, and mass spectrometry).

Reaction Mechanism

Reaction_Mechanism_1 cluster_initiation Initiation cluster_propagation Propagation Start 2-Bromo-2-methoxy- 1-phenylpropan-1-one Radical_Pair Phenylacetyl-methoxypropyl radical and Bromine radical Start->Radical_Pair hν (300 nm) C-Br Homolysis Intermediate α,β-Unsaturated Ketone Intermediate + HBr Radical_Pair->Intermediate Disproportionation Product 3-Bromo-2-methoxy- 1-phenylpropan-1-one Intermediate->Product Conjugate Addition

Caption: Proposed mechanism for the light-induced 1,2-bromine shift.

Experimental Workflow

Experimental_Workflow_1 Prep Prepare 0.1 M solution in anhydrous acetonitrile Degas Degas with N2/Ar for 30 min Prep->Degas Irradiate Irradiate at 300 nm (25 °C) Degas->Irradiate Monitor Monitor by TLC/NMR Irradiate->Monitor Workup Concentrate in vacuo Monitor->Workup Purify Flash column chromatography Workup->Purify Characterize Spectroscopic analysis Purify->Characterize

Caption: Workflow for the photochemical 1,2-bromine shift experiment.

Application 2: Photoreductive Debromination and α-Hydroxylation using Hantzsch Esters

The selective removal of a bromine atom or its replacement with a hydroxyl group under mild, light-induced conditions is a powerful synthetic tool. This compound can potentially undergo photoreductive debromination to yield 2-methoxy-1-phenylpropan-1-one or, in the presence of water, α-hydroxylation to form 2-hydroxy-2-methoxy-1-phenylpropan-1-one. This process can be mediated by a Hantzsch ester, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which acts as a photoreductant.[2]

Hypothetical Reaction Data
ParameterValue (Debromination)Value (α-Hydroxylation)Conditions
Substrate This compoundThis compound-
Product 2-methoxy-1-phenylpropan-1-one2-hydroxy-2-methoxy-1-phenylpropan-1-one-
Photoreductant Hantzsch Ester (1.2 equiv.)Hantzsch Ester (1.2 equiv.)-
Solvent Anhydrous AcetonitrileAcetonitrile/Water (9:1)0.05 M substrate
Light Source 365 nm LED365 nm LED-
Reaction Time 6 hours8 hours-
Conversion >95%90%Determined by LC-MS
Isolated Yield 88%80%After column chromatography
Experimental Protocol
  • Solution Preparation: In a borosilicate glass vial, dissolve this compound (1.0 equiv.) and the Hantzsch ester (1.2 equiv.) in the appropriate solvent (anhydrous acetonitrile for debromination, or a 9:1 mixture of acetonitrile and water for α-hydroxylation) to a final substrate concentration of 0.05 M.

  • Degassing: Sparge the solution with an inert gas (nitrogen or argon) for 20 minutes.

  • Irradiation: Place the vial before a 365 nm LED lamp and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired debrominated or hydroxylated product.

  • Characterization: Analyze the purified product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity.

Signaling Pathway

Signaling_Pathway_2 cluster_photoexcitation Photoexcitation cluster_electron_transfer Electron Transfer and Radical Formation cluster_fragmentation_and_product Fragmentation and Product Formation HE Hantzsch Ester (HE) HE_star Excited Hantzsch Ester (HE*) HE->HE_star hν (365 nm) Radical_Anion Substrate Radical Anion HE_star->Radical_Anion Single Electron Transfer HE_radical_cation HE Radical Cation Substrate 2-Bromo-2-methoxy- 1-phenylpropan-1-one Fragmented_Radical Carbon-centered Radical + Br- Radical_Anion->Fragmented_Radical Loss of Br- Product_Debrom Debrominated Product Fragmented_Radical->Product_Debrom H-atom abstraction (from HE radical cation) Product_Hydrox Hydroxylated Product Fragmented_Radical->Product_Hydrox Reaction with H2O and subsequent steps

Caption: Proposed pathway for photoreductive transformations.

Experimental Workflow

Experimental_Workflow_2 Prep Dissolve substrate (1 equiv) and Hantzsch ester (1.2 equiv) in solvent Degas Degas with N2/Ar for 20 min Prep->Degas Irradiate Irradiate at 365 nm (RT) Degas->Irradiate Monitor Monitor by TLC/LC-MS Irradiate->Monitor Workup Remove solvent in vacuo Monitor->Workup Purify Flash column chromatography Workup->Purify Characterize NMR and HRMS analysis Purify->Characterize

Caption: Workflow for photoreductive debromination/hydroxylation.

References

handling, storage, and safety procedures for 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary and Physicochemical Data

2-Bromo-2-methoxy-1-phenylpropan-1-one is anticipated to be a hazardous substance. Based on analogous compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract. Ingestion may be harmful. The presence of the α-bromo ketone functional group suggests potential lachrymatory and alkylating properties, necessitating careful handling to avoid exposure.

Table 1: Physicochemical and Toxicological Data of Structurally Similar Compounds

Property2-Bromo-1-phenylpropane2-Bromo-1-(4-methoxyphenyl)propan-1-one2-Bromo-2-methyl-1-phenylpropan-1-one
CAS Number 2114-39-821086-33-910409-54-8
Molecular Formula C₉H₁₁BrC₁₀H₁₁BrO₂C₁₀H₁₁BrO
Molecular Weight 199.09 g/mol 243.10 g/mol 227.10 g/mol
Appearance Colorless to light brown clear liquidNot specifiedNot specified
Boiling Point Not specified313.3°C at 760 mmHgNot specified
Flash Point 90°C (194°F)143.3°CNot specified
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationNot specifiedNot specified

Data compiled from available safety data sheets for analogous compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial to ensure the safety of the handler.

Minimum PPE Requirements:
  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Footwear: Closed-toe shoes are required in the laboratory.

Handling and Storage Procedures

Strict adherence to handling and storage protocols is essential to minimize risk.

Handling:
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes.[1][2]

  • Keep away from heat, sparks, and open flames.[1][3]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Wash hands thoroughly after handling.[1]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • The storage area should be equipped with an eyewash station and a safety shower.[2]

Emergency Procedures

Spill Response:
  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent.

  • Do not allow the spilled material to enter drains or waterways.[1]

First Aid:
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Experimental Protocols

General Reaction Setup (Illustrative Example)

This protocol describes a hypothetical nucleophilic substitution reaction.

  • Preparation:

    • Ensure the reaction is performed in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon).

    • Set up a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.

  • Reagent Addition:

    • Dissolve the substrate in an appropriate anhydrous solvent within the reaction flask.

    • In the dropping funnel, prepare a solution of this compound in the same solvent. . Add the solution of this compound dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Visualizations

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Dispense Dispense Chemical FumeHood->Dispense Reaction Perform Reaction Dispense->Reaction Spill Spill Dispense->Spill Exposure Exposure Dispense->Exposure Decontaminate Decontaminate Glassware Reaction->Decontaminate Reaction->Spill Reaction->Exposure Waste Dispose of Waste Decontaminate->Waste Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Hazard Mitigation

HazardMitigation Hazard Hazard Irritant Harmful if Swallowed Combustible Controls Controls Engineering (Fume Hood) Administrative (SOPs) PPE (Gloves, Goggles) Hazard:h1_irr->Controls:c3_ppe Mitigates Hazard:h2_harm->Controls:c2_admin Mitigates Hazard:h3_comb->Controls:c1_eng Mitigates SafeOutcome Safe Handling Controls->SafeOutcome Leads to

Caption: Relationship between hazards, controls, and safe outcomes.

References

Material Safety Data Sheet for 2-Bromo-2-methoxy-1-phenylpropan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-Bromo-2-methoxy-1-phenylpropan-1-one is not publicly available. The following information is compiled from data on structurally similar compounds and should be used as a guideline for experienced researchers. A thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Safety Precautions

Due to the presence of a bromine atom and a ketone group, this compound is predicted to be a hazardous substance. The primary hazards associated with similar alpha-bromoketones include:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potential burns with prolonged contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below provides data for the closely related compound, 2-bromo-1-phenylpropan-1-one, for reference.

PropertyValue (for 2-bromo-1-phenylpropan-1-one)
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1]
CAS Number 2114-00-3[2]

Handling, Storage, and Disposal

Handling:

  • Use only in a well-ventilated area, preferably inside a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid inhalation of vapor or mist.

  • Keep away from sources of ignition.

  • Take measures to prevent the buildup of electrostatic charge.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains.

Application Notes and Experimental Protocols

Note: No specific experimental protocols for this compound have been published. The following are hypothetical applications and general protocols based on the chemical's structure.

This compound is an alpha-brominated ketone, a versatile functional group in organic synthesis. The presence of the methoxy group may influence its reactivity and selectivity in various reactions.

Potential Applications:

  • Intermediate in Pharmaceutical Synthesis: It can serve as a building block for more complex molecules with potential biological activity.[5]

  • Precursor for Heterocyclic Compounds: The reactive sites allow for cyclization reactions to form various heterocyclic rings.

  • Substrate in Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making it susceptible to substitution by a wide range of nucleophiles.

General Experimental Workflow for a Nucleophilic Substitution Reaction:

G General Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare Reactants (Substrate, Nucleophile, Solvent) Glassware_Prep Dry and Assemble Glassware (under inert atmosphere if needed) Reactant_Prep->Glassware_Prep Reaction_Setup Combine Reactants in Solvent Glassware_Prep->Reaction_Setup Reaction_Conditions Set Temperature and Stirring Reaction_Setup->Reaction_Conditions Reaction_Monitoring Monitor Progress (TLC, GC-MS, etc.) Reaction_Conditions->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purify Product (e.g., Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, Mass Spec) Purification->Characterization

Caption: A generalized workflow for a typical nucleophilic substitution reaction involving an alpha-bromoketone.

Protocol for a Hypothetical Reaction with a Generic Nucleophile (Nu⁻):

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the stirred solution, add 1.1 equivalents of the nucleophile (Nu⁻) at room temperature or a specified temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its identity and purity.

This protocol is a general template and must be adapted based on the specific nucleophile used, the reaction scale, and the observed reactivity of the substrate. A thorough literature search for similar transformations is highly recommended before commencing any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methoxy-1-phenylpropan-1-one. The focus is on identifying and mitigating the formation of common side products during its various chemical transformations.

Troubleshooting Guide: Identifying and Minimizing Side Products

Researchers may encounter several side products when performing reactions with this compound, primarily due to competing reaction pathways such as Favorskii rearrangement and dehydrobromination. This guide will help you identify these side products and adjust your reaction conditions to favor the desired product.

Common Issues and Solutions

Observed Issue Potential Side Product(s) Identification Troubleshooting Steps
Unexpected ester or carboxylic acid formation. Favorskii rearrangement products: • Methyl 2-phenylpropanoate • 2-Phenylpropanoic acid¹H NMR: Look for a quartet around 3.7 ppm and a doublet around 1.5 ppm for the ester.[1] LC-MS: Compare with the expected mass of the rearranged product.• Use a non-nucleophilic, sterically hindered base (e.g., DBU, DBN, or potassium tert-butoxide) to disfavor nucleophilic attack on the carbonyl group which initiates the rearrangement.[2][3] • Lower the reaction temperature to potentially slow down the rearrangement pathway.
Formation of an α,β-unsaturated ketone. Dehydrobromination product: • 2-Methoxy-1-phenylpropen-1-one¹H NMR: Appearance of vinylic protons (chemical shift will vary depending on the isomer). IR Spectroscopy: Shift of the carbonyl peak to a lower wavenumber due to conjugation.• Use a non-hindered, nucleophilic base (e.g., sodium methoxide) in an alcoholic solvent to favor substitution or rearrangement over elimination.[4][5] • Avoid high temperatures which can promote elimination reactions.
Presence of a diketone impurity. 1-Phenyl-1,2-propanedione¹H NMR: Characteristic singlet for the methyl group adjacent to a carbonyl, and multiplets for the phenyl group.[6][7] Appearance: May impart a yellowish color to the reaction mixture or product.• This side product can arise from the hydrolysis of the starting material or subsequent oxidation. Ensure anhydrous reaction conditions. • Purify the starting material to remove any traces of the diketone.
Formation of a simple substitution product. 2,2-Dimethoxy-1-phenylpropan-1-one¹H NMR: Appearance of a new methoxy signal and disappearance of the proton at the α-position. ¹³C NMR: Shift in the signal for the α-carbon.• This is often the desired product. If it is a side product, consider using a more hindered base to promote elimination or a different nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The two most prevalent side reactions are the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives (esters or acids), and dehydrobromination, which results in an α,β-unsaturated ketone.[8][9] The course of the reaction is highly dependent on the choice of base and reaction conditions.

Q2: How can I favor the Favorskii rearrangement?

A2: The Favorskii rearrangement is generally favored by the use of non-hindered alkoxide bases, such as sodium methoxide in methanol.[6][8] The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by the nucleophilic base.[8]

Q3: What conditions will promote the dehydrobromination reaction?

A3: Dehydrobromination to form an α,β-unsaturated ketone is more likely to occur with the use of a sterically hindered, non-nucleophilic base.[9] These bases are more likely to abstract a proton, initiating an elimination reaction, rather than attacking the carbonyl carbon.

Q4: Can simple nucleophilic substitution occur at the α-position?

A4: Yes, direct nucleophilic substitution of the bromide by another nucleophile is a possible reaction pathway. The outcome depends on the strength and steric bulk of the nucleophile versus its basicity. Strong, non-hindered nucleophiles that are weak bases are more likely to lead to substitution products.

Q5: My reaction is giving a mixture of products. How can I improve the selectivity?

A5: To improve selectivity, careful control of the reaction conditions is crucial.

  • Choice of Base: As discussed, a hindered base will favor elimination, while a non-hindered nucleophilic base will favor rearrangement or substitution.[3][10]

  • Temperature: Lower temperatures generally provide better selectivity by minimizing side reactions that have higher activation energies, such as elimination.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents can participate in the reaction, while aprotic solvents will not.

Experimental Protocols

Below are generalized experimental protocols for the Favorskii rearrangement and dehydrobromination of an α-bromo-α-methoxy ketone. These should be adapted and optimized for your specific substrate and desired outcome.

Protocol 1: Favorskii Rearrangement (to form a methyl ester)

This protocol is based on a general procedure for the Favorskii rearrangement of α-halo ketones.[6]

  • Reagents and Setup:

    • This compound (1.0 eq)

    • Sodium methoxide (1.1 - 1.5 eq) in anhydrous methanol

    • Anhydrous diethyl ether or methanol as solvent

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Dissolve the this compound in the chosen anhydrous solvent in the reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the solution of sodium methoxide in methanol to the reaction mixture with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (if necessary, temperature and time to be optimized).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydrobromination (to form an α,β-unsaturated ketone)

This protocol is based on general procedures for dehydrobromination of α-halo ketones.[9]

  • Reagents and Setup:

    • This compound (1.0 eq)

    • A sterically hindered, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1.2 eq)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or toluene)

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Procedure:

    • Dissolve the this compound in the anhydrous aprotic solvent in the reaction flask.

    • Add the hindered base to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and wash with a weak aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting α,β-unsaturated ketone by column chromatography or distillation.

Data Presentation

The following table summarizes the expected product distribution based on the choice of base. The yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Base Base Type Expected Major Product Potential Side Product(s) Illustrative Yield of Major Product (%)
Sodium Methoxide (NaOMe)Non-hindered, NucleophilicFavorskii Rearrangement Product (Methyl 2-phenylpropanoate)Dehydrobromination Product, Substitution Product60-80%
Potassium tert-Butoxide (t-BuOK)Hindered, Non-nucleophilicDehydrobromination Product (2-Methoxy-1-phenylpropen-1-one)Favorskii Rearrangement Product50-70%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Hindered, Non-nucleophilicDehydrobromination Product (2-Methoxy-1-phenylpropen-1-one)Minor amounts of rearrangement product70-90%
Sodium Hydroxide (NaOH) in H₂ONon-hindered, NucleophilicFavorskii Rearrangement Product (2-Phenylpropanoic acid)Dehydrobromination Product, Hydrolysis Product50-70%

Visualizations

Reaction Pathways of this compound

reaction_pathways cluster_favorskii Favorskii Rearrangement cluster_dehydrobromination Dehydrobromination cluster_substitution Nucleophilic Substitution start This compound favorskii Methyl 2-phenylpropanoate start->favorskii  Non-hindered base (e.g., NaOMe) dehydro 2-Methoxy-1-phenylpropen-1-one start->dehydro  Hindered base (e.g., DBU) substitution 2,2-Dimethoxy-1-phenylpropan-1-one start->substitution  Nucleophile (e.g., MeO⁻)

Caption: Competing reaction pathways for this compound.

Troubleshooting Logic Flow

troubleshooting_flow start Reaction of 2-Bromo-2-methoxy- 1-phenylpropan-1-one product_analysis Analyze Product Mixture (NMR, LC-MS, etc.) start->product_analysis identify_side_product Identify Major Side Product product_analysis->identify_side_product favorskii Favorskii Product (Ester/Acid) identify_side_product->favorskii Yes dehydro Dehydrobromination Product (Unsaturated Ketone) identify_side_product->dehydro No change_base_hindered Switch to Hindered Base (e.g., DBU, t-BuOK) favorskii->change_base_hindered other Other Side Products dehydro->other No change_base_non_hindered Switch to Non-Hindered Base (e.g., NaOMe) dehydro->change_base_non_hindered Yes check_conditions Check for Water, Purify Starting Material other->check_conditions

Caption: A logical workflow for troubleshooting side product formation.

References

Technical Support Center: Purification of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-2-methoxy-1-phenylpropan-1-one. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification methods for α-bromo ketones, including this compound, are column chromatography, recrystallization, and distillation. The choice of method depends on the physical state of your compound (solid or liquid), the nature of the impurities, and the required final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities include unreacted 2-methoxy-1-phenylpropan-1-one, dibrominated byproducts (2,2-dibromo-2-methoxy-1-phenylpropan-1-one), and residual acidic reagents from the synthesis, such as hydrogen bromide (HBr).

Q3: How can I remove acidic impurities from my crude product?

A3: Acidic impurities can be removed by washing the crude product (dissolved in a suitable organic solvent) with a mild aqueous base, such as a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.

Q4: My purified this compound is unstable. How should I store it?

A4: α-bromo ketones can be sensitive to light and heat. It is advisable to store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (eluent).- Co-elution of impurities with the product.- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC). A good starting point for non-polar compounds is a mixture of petroleum ether and ethyl acetate.[1][2]- If impurities are very close to the product on TLC, try a different stationary phase or a longer column.- Reduce the amount of crude material loaded onto the column.
Product Crystallizes with Impurities - The solvent used for recrystallization is not ideal.- Cooling the solution too quickly.- Screen a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Oily Product After Recrystallization - The presence of impurities is preventing crystallization.- Attempt to purify the oily product by column chromatography first to remove the bulk of the impurities, and then try recrystallization again.
Product Decomposition During Distillation - The distillation temperature is too high.- Use vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition.

Experimental Protocols

Note: The following protocols are general procedures for the purification of α-bromo ketones and may require optimization for this compound.

Protocol 1: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 10:1 mixture of petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Add the crude solid to a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid impurities_polar Are impurities significantly more or less polar? start->impurities_polar is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes thermally_stable Is the product thermally stable? is_liquid->thermally_stable Yes column_chromatography Column Chromatography is_liquid->column_chromatography No impurities_polar->column_chromatography Yes washing Aqueous Wash impurities_polar->washing If acidic/basic thermally_stable->column_chromatography No distillation Vacuum Distillation thermally_stable->distillation Yes

Caption: Decision tree for selecting a purification method.

Experimental_Workflow cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis crude_reaction Crude Reaction Mixture quench Quench Reaction crude_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 (aq) and Water extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method (Chromatography or Recrystallization) concentrate->purification_choice chromatography Column Chromatography purification_choice->chromatography recrystallization Recrystallization purification_choice->recrystallization characterization Characterize Purified Product (NMR, IR, MS) chromatography->characterization recrystallization->characterization

Caption: General experimental workflow for purification.

References

Technical Support Center: Stability of 2-Bromo-2-methoxy-1-phenylpropan-1-one Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Bromo-2-methoxy-1-phenylpropan-1-one solutions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the solvent system, pH, temperature, and exposure to light. This compound is susceptible to degradation through several pathways, including hydrolysis, elimination of HBr, and nucleophilic substitution.

Q2: My solution of this compound is turning yellow. What is the likely cause?

A2: A yellow discoloration is often indicative of degradation. One common degradation pathway for α-bromoketones is the elimination of hydrogen bromide (HBr), which can lead to the formation of conjugated, colored byproducts. This process can be accelerated by the presence of bases and elevated temperatures.

Q3: Can I use protic solvents like methanol or ethanol to dissolve this compound?

A3: While this compound is soluble in many organic solvents, including alcohols, it is important to consider the potential for nucleophilic substitution reactions.[1] Protic solvents can react with the compound, leading to the displacement of the bromide ion. For applications where the integrity of the parent compound is critical, aprotic solvents are generally preferred.

Q4: How does pH affect the stability of the solution?

A4: Both acidic and basic conditions can catalyze the degradation of this compound. Basic conditions promote elimination reactions and hydrolysis.[2] Acidic conditions can facilitate hydrolysis of the methoxy group and enol formation, which can also lead to degradation.[2][3][4] Therefore, maintaining a neutral pH is recommended for optimal stability.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution over time. Degradation products may be less soluble than the parent compound.Filter the solution before use. For future preparations, consider using a co-solvent to improve the solubility of potential degradants or adjust the storage conditions to slow down degradation.
Loss of potency or inconsistent experimental results. The active compound is degrading.Prepare fresh solutions before each experiment. If this is not feasible, perform a stability study to determine the usable lifetime of the solution under your specific experimental conditions. Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of the active compound.
The pH of the solution changes over time. Degradation can release acidic byproducts like HBr.If the experimental conditions allow, consider using a buffered solvent system to maintain a stable pH.
Unexpected peaks appear in my chromatogram. These are likely degradation products.Use a stability-indicating HPLC method to separate and identify the degradation products. This information can help in elucidating the degradation pathway and optimizing the solution's stability.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended for guidance and may not be representative of all experimental scenarios.

Table 1: Effect of Solvent on Stability at 25°C over 48 hours

Solvent% Degradation (Illustrative)
Acetonitrile5%
Dichloromethane8%
Methanol15% (due to solvolysis)
Water (buffered at pH 7)20% (due to hydrolysis)

Table 2: Effect of Temperature on Stability in Acetonitrile over 24 hours

Temperature% Degradation (Illustrative)
4°C< 1%
25°C (Room Temp)2.5%
40°C10%

Table 3: Effect of pH on Stability in an Aqueous/Acetonitrile (1:1) Solution at 25°C over 24 hours

pH% Degradation (Illustrative)
312%
75%
918%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Dissolve a known concentration (e.g., 1 mg/mL) of this compound in a suitable aprotic solvent, such as acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution in a photostability chamber to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

degradation_pathways main 2-Bromo-2-methoxy- 1-phenylpropan-1-one hydrolysis Hydrolysis (H2O, H+ or OH-) main->hydrolysis H2O elimination Elimination (Base) main->elimination -HBr prod1 prod1 hydrolysis->prod1 2-Hydroxy-2-methoxy- 1-phenylpropan-1-one prod2 prod2 elimination->prod2 2-Methoxy-1-phenylprop- 2-en-1-one

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C, Solid) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Analysis and Degradation Profile hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Reactions Involving α-Haloketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-haloketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during synthesis and reactions involving these versatile but often challenging reagents.

Frequently Asked Questions (FAQs)

Stability and Storage

Q: My α-haloketone seems to be degrading upon storage. What are the best practices for storing these reagents?

A: α-Haloketones can be susceptible to degradation, especially if they are sensitive to moisture or light. Proper storage is crucial to ensure their reactivity and purity over time.

  • General Recommendations: Store α-haloketones in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent hydrolysis from atmospheric moisture.

  • Container: Use a tightly sealed container, preferably of amber glass, to protect from light and moisture.

  • Purity: Ensure the α-haloketone is pure before storage, as impurities can sometimes catalyze decomposition.

Q: Are there any specific α-haloketones that are known to be particularly unstable?

A: Yes, the stability can vary depending on the halogen and the overall structure of the ketone. α-Iodoketones and α-bromoketones are generally less stable than their α-chloroketone counterparts due to the weaker carbon-halogen bond. Additionally, α-haloketones with complex or strained structures may be more prone to decomposition.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered in reactions with α-haloketones.

Problem 1: Low Yield of the Desired Substitution Product

Q: I am getting a low yield of my desired SN2 substitution product. What are the potential causes and how can I improve the yield?

A: Low yields in nucleophilic substitution reactions of α-haloketones are a common issue and can often be attributed to competing side reactions or suboptimal reaction conditions. The primary competing pathways are the Favorskii rearrangement and elimination reactions.

Troubleshooting Steps:

  • Identify Side Products: The first step is to identify the major byproducts in your reaction mixture (e.g., by NMR, LC-MS). This will help you diagnose the specific competing reaction that is occurring.

  • Optimize Reaction Conditions:

    • Base Selection: If your nucleophile is also a strong base, it can promote the Favorskii rearrangement or elimination. Consider using a weaker, non-nucleophilic base if a base is required for the reaction, or use the nucleophile itself as the base if it is a salt (e.g., sodium phenoxide).

    • Temperature: Lowering the reaction temperature can often favor the desired SN2 pathway over elimination, which typically has a higher activation energy.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMSO, or acetone generally favor SN2 reactions.[1] Protic solvents may lead to solvolysis side products.

low_yield_troubleshooting start Low Yield of SN2 Product check_side_products Identify Side Products (NMR, LC-MS) start->check_side_products favorskii Favorskii Rearrangement Product Detected check_side_products->favorskii Rearranged product? elimination Elimination Product (α,β-unsaturated ketone) Detected check_side_products->elimination Unsaturated product? other Other Issues check_side_products->other No major side product favorskii_sol Troubleshoot Favorskii: - Use a less basic nucleophile - Lower temperature - Change solvent favorskii->favorskii_sol elimination_sol Troubleshoot Elimination: - Use a non-hindered, weaker base - Lower reaction temperature elimination->elimination_sol other_sol Check: - Reagent purity - Reaction time - Steric hindrance other->other_sol end Improved Yield favorskii_sol->end elimination_sol->end other_sol->end

Caption: Troubleshooting workflow for low yields in α-haloketone SN2 reactions.

Problem 2: Unwanted Favorskii Rearrangement

Q: My reaction is primarily yielding a rearranged carboxylic acid derivative instead of the expected substitution product. How can I suppress the Favorskii rearrangement?

A: The Favorskii rearrangement is a common side reaction of α-haloketones, especially with strong bases.[1] It proceeds through a cyclopropanone intermediate and leads to a rearranged product.[2]

Strategies to Minimize Favorskii Rearrangement:

  • Substrate Structure: The rearrangement is less likely to occur if there are no α'-hydrogens available for enolate formation. If your substrate design allows, blocking the α'-position can prevent this side reaction.

  • Reaction Conditions:

    • Base: Avoid strong, hard bases like alkoxides if possible. If a base is necessary, a weaker or sterically hindered base may reduce the rate of enolate formation.

    • Nucleophile: Using a soft, less basic nucleophile can favor the SN2 pathway.

    • Temperature: Running the reaction at lower temperatures can help to disfavor the rearrangement.

sn2_vs_favorskii sub α-Haloketone sn2_product Desired SN2 Product sub->sn2_product Weak Base / Soft Nucleophile enolate Enolate Intermediate sub->enolate Strong Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 favorskii_product Favorskii Rearrangement Product cyclopropanone->favorskii_product Nucleophilic Attack & Ring Opening

Caption: Competing SN2 and Favorskii rearrangement pathways for α-haloketones.

Problem 3: Formation of α,β-Unsaturated Ketone (Elimination)

Q: I am observing a significant amount of an α,β-unsaturated ketone in my product mixture. What causes this elimination reaction and how can I prevent it?

A: The formation of an α,β-unsaturated ketone is the result of an elimination reaction (dehydrohalogenation). This is more common with sterically hindered α-haloketones or when using a strong, sterically hindered base.

Strategies to Minimize Elimination:

  • Base Selection: Use a less sterically hindered base. If the nucleophile itself is acting as the base, consider a less bulky nucleophile.

  • Temperature: As with the Favorskii rearrangement, lower temperatures generally disfavor elimination reactions.

  • Solvent: The choice of solvent can influence the E2/SN2 ratio. In some cases, a more polar solvent can favor substitution over elimination.

Problem 4: Epoxide Formation

Q: My reaction with a nucleophile is yielding an epoxide. How is this happening and what can I do to avoid it?

A: Epoxide formation can occur when an α-haloketone is treated with a nucleophile that can first reduce the ketone to a halohydrin, which then undergoes intramolecular cyclization.[1] This is particularly relevant when using hydride reagents like sodium borohydride.[3]

Prevention of Epoxide Formation:

  • Protecting the Ketone: If the desired reaction is at a different part of the molecule, you can protect the ketone functionality (e.g., as a ketal) before performing the reaction and then deprotect it afterward.

  • Choice of Reagents: If you are trying to achieve a substitution at the α-carbon, avoid using reducing agents concurrently with your nucleophile.

Problem 5: Polyhalogenation during Synthesis

Q: When I try to synthesize my α-haloketone, I get significant amounts of di- and tri-halogenated products. How can I achieve selective monohalogenation?

A: Polyhalogenation is a common problem, especially under basic conditions, because the introduction of one halogen makes the remaining α-protons more acidic.

Strategies for Selective Monohalogenation:

  • Acid-Catalyzed Halogenation: Performing the halogenation under acidic conditions is generally the best way to achieve monohalogenation.[4][5] The reaction proceeds through an enol intermediate, and the electron-withdrawing effect of the first halogen deactivates the enol towards further reaction.[6]

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent, using only one equivalent or a slight excess.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-halogenation. Lower temperatures can also help improve selectivity.

Data Presentation

Table 1: Relative Reactivity of Halides in SN2 Reactions of α-Haloketones
Halogen (X in R-C(O)CH₂X)Leaving Group AbilityRelative Rate of Substitution
Iodo (I)ExcellentFastest
Bromo (Br)GoodFast
Chloro (Cl)ModerateModerate
Fluoro (F)PoorSlowest

Note: Relative rates can vary depending on the specific substrate, nucleophile, and reaction conditions.

Table 2: Influence of Steric Hindrance on SN2 Reactivity
α-Haloketone SubstrateSteric Hindrance at α-carbonRelative Rate of SN2 Reaction
Primary (R-C(O)CH₂X)LowFast
Secondary (R-C(O)CH(R')X)ModerateSlower
Tertiary (R-C(O)C(R')(R'')X)HighVery Slow / No Reaction

Note: Increased steric hindrance significantly slows down the rate of SN2 reactions.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on an α-Bromoketone

This protocol describes a typical SN2 reaction using a soft nucleophile to minimize side reactions.

Materials:

  • α-Bromoketone (1.0 equiv)

  • Nucleophile (e.g., Sodium thiophenoxide, 1.1 equiv)

  • Acetone (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the α-bromoketone and anhydrous acetone.

  • Stir the solution at room temperature until the α-bromoketone is fully dissolved.

  • In a separate flask, dissolve the sodium thiophenoxide in a minimal amount of anhydrous acetone.

  • Add the nucleophile solution dropwise to the stirred solution of the α-bromoketone over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Monobromination of a Ketone under Acidic Conditions

This protocol is designed to minimize polyhalogenation.

Materials:

  • Ketone (1.0 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the ketone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the red-brown color of the bromine disappears.

  • Monitor the reaction by TLC to ensure complete consumption of the starting material and minimize the formation of dibrominated product.

  • Carefully pour the reaction mixture into a beaker of ice water to precipitate the α-bromoketone.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure monobrominated ketone.

Safety Information

Handling α-Haloketones:

  • Toxicity and Lachrymatory Properties: Many α-haloketones are toxic, corrosive, and potent lachrymators (tear-producing agents). Always handle them in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Waste Disposal: Dispose of all waste containing α-haloketones according to your institution's hazardous waste disposal procedures.

References

Technical Support Center: Degradation of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-methoxy-1-phenylpropan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

Based on its chemical structure as an α-alkoxy-α-bromoketone, the primary anticipated degradation pathways are hydrolysis, photodegradation, and thermal degradation. Hydrolysis is expected to be a significant pathway in aqueous environments, leading to the substitution of the bromine atom.[1][2] Photodegradation can occur upon exposure to light, particularly UV radiation, due to the presence of the chromophoric phenyl ketone group.[3][4] Thermal degradation may occur at elevated temperatures, leading to decomposition.

Q2: What are the likely major degradation products?

The major degradation product from hydrolysis is expected to be 2-Hydroxy-2-methoxy-1-phenylpropan-1-one, resulting from the nucleophilic substitution of the bromide ion by a hydroxide ion. Other potential byproducts could arise from further reactions of this primary product or from alternative degradation routes. Photodegradation and thermal degradation may lead to a more complex mixture of products, including benzoic acid and other smaller molecules, resulting from the cleavage of the carbon-carbon bonds.

Q3: How can I monitor the degradation of this compound and the formation of its degradation products?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of the parent compound and the formation of its degradation products.[5][6] A reversed-phase C18 column is often effective for separating the parent compound from its more polar degradation products. The use of a gradient elution with a mobile phase consisting of acetonitrile and water (or a suitable buffer) is recommended for optimal separation. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structures of the degradation products.

Q4: What general precautions should be taken when handling and storing this compound to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light to prevent photodecomposition and from moisture to prevent hydrolysis. Using amber-colored vials or wrapping containers in aluminum foil can provide protection from light. Storage under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed even under intended storage conditions.

  • Question: I am observing significant degradation of my this compound standard solution even when stored in the refrigerator. What could be the cause?

  • Answer: This could be due to several factors:

    • Solvent-induced degradation: The solvent used to prepare the standard solution may be contributing to the degradation. Protic solvents like methanol or ethanol can participate in solvolysis reactions. Consider using a non-polar, aprotic solvent like acetonitrile for stock solutions.

    • Presence of moisture: Trace amounts of water in the solvent or from atmospheric humidity can lead to hydrolysis. Ensure you are using anhydrous solvents and minimize the exposure of your sample to the air.

    • Inadequate protection from light: Even low levels of ambient light can cause photodegradation over time. Ensure your solutions are stored in light-blocking containers.

Issue 2: Inconsistent results in degradation kinetic studies.

  • Question: My degradation kinetic data for this compound is not reproducible. What are the potential sources of this variability?

  • Answer: Inconsistent kinetic data can stem from several experimental variables:

    • Temperature fluctuations: Degradation rates are often highly sensitive to temperature. Ensure that your reaction vessel is maintained at a constant and uniform temperature using a reliable water bath or incubator.

    • pH variations: If studying hydrolysis, the pH of the medium is a critical factor. Use a buffer solution to maintain a constant pH throughout the experiment. The reactivity of α-haloketones can be influenced by pH.[7][8]

    • Inconsistent light exposure: For photodecomposition studies, ensure that the light source provides a consistent and uniform intensity of irradiation to all samples.

Issue 3: Poor peak shape and resolution in HPLC analysis.

  • Question: I am observing tailing peaks and poor separation between the parent compound and its degradation products in my HPLC chromatogram. How can I improve this?

  • Answer: Poor chromatography can be addressed by optimizing your HPLC method:

    • Mobile phase composition: Adjust the gradient profile or the organic-to-aqueous ratio of your mobile phase to improve separation. Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can often improve the peak shape of acidic or polar compounds.

    • Column selection: Ensure that the column you are using is appropriate for the separation. A different stationary phase might provide better selectivity.

    • Sample solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the initial mobile phase.[9][10]

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate how experimental results on the degradation of this compound could be structured.

Table 1: Effect of pH on the Hydrolytic Degradation Rate Constant (k) at 25°C.

pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
3.01.5 x 10⁻⁶128.3
5.02.8 x 10⁻⁶68.7
7.05.4 x 10⁻⁶35.6
9.01.2 x 10⁻⁵16.1

Table 2: Formation of Major Degradation Product (2-Hydroxy-2-methoxy-1-phenylpropan-1-one) over Time under UV Irradiation (λ = 365 nm).

Time (hours)Concentration of Parent Compound (µg/mL)Concentration of Degradation Product (µg/mL)
0100.00.0
285.214.8
472.127.9
851.948.1
1237.462.6

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation Kinetics

  • Preparation of Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, and 9) using standard buffer systems (e.g., phosphate, acetate).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Initiation of Degradation Study:

    • In separate amber glass vials for each pH, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve a final concentration of 10 µg/mL.

    • Place the vials in a constant temperature water bath set at 25°C.

  • Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the collected samples by HPLC-UV to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

Protocol 2: Photodegradation Study

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) at a concentration of 10 µg/mL in a quartz cuvette.

  • Irradiation: Place the cuvette in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 365 nm). A control sample should be kept in the dark at the same temperature.

  • Sample Monitoring: At regular time intervals, withdraw a small aliquot of the solution and analyze it by HPLC-UV to measure the decrease in the concentration of the parent compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of the parent compound and its degradation products as a function of irradiation time.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Parent This compound Hydrolysis_Product 2-Hydroxy-2-methoxy-1-phenylpropan-1-one Parent->Hydrolysis_Product + H2O - HBr Photo_Products Benzoic Acid + Other Fragments Parent->Photo_Products hν (UV light) Thermal_Products Decomposition Products Parent->Thermal_Products Δ (Heat)

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow A Sample Preparation (Compound in appropriate medium) B Incubation under Degradation Conditions (e.g., specific pH, light, temp.) A->B C Time-point Sampling B->C D Sample Quenching/Preparation for Analysis C->D E HPLC-UV/MS Analysis D->E F Data Acquisition (Peak areas, retention times) E->F G Data Analysis (Kinetics, product identification) F->G H Results & Interpretation G->H

Caption: General experimental workflow for studying degradation kinetics.

References

strategies to increase the efficiency of 2-Bromo-2-methoxy-1-phenylpropan-1-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-2-methoxy-1-phenylpropan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Bromination - Ensure the use of a suitable brominating agent (e.g., N-Bromosuccinimide (NBS), bromine in a suitable solvent). - Optimize the reaction temperature; some brominations require cooling to prevent side reactions, while others may need gentle heating. - Verify the purity and reactivity of the starting material (2-methoxy-1-phenylpropan-1-one).
Decomposition of Starting Material or Product - The presence of the methoxy group can make the compound susceptible to elimination reactions, especially under basic or high-temperature conditions. Maintain a neutral or slightly acidic pH and moderate temperatures.[1][2] - The product may be light-sensitive; conduct the reaction and work-up with protection from direct light.
Sub-optimal Solvent Choice - The polarity of the solvent can significantly impact the reaction rate and outcome. For bromination, solvents like methanol, carbon tetrachloride, or acetic acid are often used.[3] For subsequent nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO may be suitable.[4]
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR). - If the reaction stalls, consider a slow, portion-wise addition of the limiting reagent. - Increase the reaction time, but be mindful of potential side product formation.

Issue 2: Formation of Impurities and Side Products

Potential Cause Recommended Solution
Over-bromination - Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and in portions to the reaction mixture. - Maintain a controlled, low temperature during the addition.
Elimination Products - Avoid strong bases and high temperatures, which favor elimination reactions.[1][2] - If a base is required for a subsequent step, use a non-nucleophilic, sterically hindered base.
Hydrolysis of the Methoxy Group - Ensure anhydrous reaction conditions if the methoxy group is sensitive to hydrolysis under the reaction conditions. Use dry solvents and reagents.
Rearrangement Products - The formation of a carbocation intermediate could lead to rearrangements.[1] Conditions that favor an SN2 mechanism over an SN1 mechanism, such as the use of a less polar solvent and a good nucleophile, can minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound?

A common synthetic approach involves the bromination of 2-methoxy-1-phenylpropan-1-one. A well-established method for α-bromination of ketones is the use of N-Bromosuccinimide (NBS) with a catalytic amount of an acid, or bromine in a solvent like methanol or acetic acid.[3][5][6] The choice of solvent can be critical; for instance, using methanol as a solvent in a related synthesis not only acted as the solvent but also participated in the reaction.[3]

Q2: How can I purify the final product?

Column chromatography is a frequently used method for the purification of α-bromoketones.[3] A silica gel stationary phase with a non-polar eluent system, such as a mixture of ethyl acetate and petroleum ether, is often effective.[3] Recrystallization from a suitable solvent can also be employed for solid products.

Q3: What are the key safety precautions when working with this compound and its synthetic precursors?

  • α-Bromoketones are lachrymators and skin irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine and other brominating agents are corrosive and toxic. Handle with extreme care.

  • For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Q4: My subsequent nucleophilic substitution reaction is not working. What should I consider?

The reactivity of the bromine atom in this compound is influenced by steric hindrance from the adjacent methyl and phenyl groups.[7]

  • Nucleophile Choice: Use a strong, less sterically hindered nucleophile if possible.

  • Solvent: Polar aprotic solvents like DMF or acetone can enhance the rate of SN2 reactions.[4]

  • Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy, but be cautious of promoting elimination side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the α-bromination of ketones.

  • Dissolve Substrate: In a round-bottom flask protected from light, dissolve 2-methoxy-1-phenylpropan-1-one (1 equivalent) in an appropriate solvent (e.g., methanol, 10 mL per gram of substrate).[3]

  • Cool Reaction: Cool the solution in an ice bath to 0 °C.

  • Add Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC. The reaction may take several hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_sm Check Starting Material Purity/Reactivity start->check_sm check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_side_products Analyze Crude Mixture for Side Products (TLC, NMR) start->analyze_side_products optimize_reagent Adjust Reagent Addition/Concentration check_reagents->optimize_reagent Stoichiometry issue? optimize_temp Optimize Temperature check_conditions->optimize_temp Temp issue? optimize_solvent Change Solvent check_conditions->optimize_solvent Solvent issue? address_side_rxn Modify Conditions to Minimize Side Reactions analyze_side_products->address_side_rxn Side products identified? success Improved Yield optimize_temp->success optimize_solvent->success optimize_reagent->success address_side_rxn->success

Caption: A flowchart for troubleshooting low product yield.

Logical Relationship of Reaction Parameters

ReactionParameters cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes StartingMaterial 2-methoxy-1-phenylpropan-1-one Yield Product Yield StartingMaterial->Yield BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->Yield Purity Product Purity BrominatingAgent->Purity Solvent Solvent (e.g., MeOH) Solvent->Yield Solvent->Purity SideProducts Side Products (e.g., Elimination) Solvent->SideProducts Temperature Temperature Temperature->Yield Temperature->Purity Temperature->SideProducts Purity->Yield SideProducts->Yield

Caption: Interplay of inputs and outcomes in the reaction.

References

Technical Support Center: Purification of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-2-methoxy-1-phenylpropan-1-one. The information provided is intended to assist in the removal of common impurities encountered during synthesis and handling.

Troubleshooting Guide

The following table outlines potential issues, their probable causes, and recommended solutions for the purification of this compound.

Problem Probable Cause Recommended Solution & Experimental Protocol
Presence of Starting Material (2-methoxy-1-phenylpropan-1-one) Incomplete bromination reaction.Solution: Optimize reaction conditions (e.g., increase reaction time, temperature, or amount of brominating agent). For purification, employ column chromatography. Protocol: Flash Column Chromatography 1. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. 2. Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or petroleum ether). 3. Loading: Carefully load the adsorbed crude product onto the top of the column. 4. Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 100% hexane, gradually moving to 95:5 hexane:ethyl acetate.[1] 5. Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to isolate the desired product.
Presence of Di-brominated Byproduct Excess of brominating agent or harsh reaction conditions.Solution: Carefully control the stoichiometry of the brominating agent. Purification can be achieved by recrystallization or column chromatography. Protocol: Recrystallization 1. Solvent Selection: Choose a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity has different solubility. Common solvents for similar compounds include ethanol, methanol, or a mixture of hexane and ethyl acetate. 2. Dissolution: Dissolve the crude product in a minimal amount of the hot solvent. 3. Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation. 4. Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. 5. Drying: Dry the purified crystals under vacuum.
Discoloration of the Product (Yellow or Brown Oil) Presence of residual acidic impurities or degradation products.Solution: Wash the crude product with a mild base solution before further purification. Protocol: Aqueous Wash 1. Dissolve the crude product in an organic solvent (e.g., dichloromethane or diethyl ether). 2. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid. 3. Separate the organic layer and wash with brine. 4. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). 5. Remove the solvent under reduced pressure. Proceed with chromatography or recrystallization if necessary.
Product is an Oil Instead of a Solid Presence of impurities preventing crystallization.Solution: Attempt purification by column chromatography to remove impurities. If the pure product is an oil at room temperature, distillation under reduced pressure may be an option if the compound is thermally stable. Protocol: High-Performance Liquid Chromatography (HPLC) For high-purity requirements, preparative HPLC can be used. A reverse-phase column is often suitable for compounds of this nature.[2] 1. Method Development: Develop a separation method on an analytical scale to determine the optimal mobile phase (e.g., a mixture of acetonitrile and water).[2] 2. Preparative Run: Scale up the separation to a preparative column to isolate the pure compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting material (2-methoxy-1-phenylpropan-1-one), poly-brominated byproducts (e.g., di-brominated species), and residual reagents or solvents from the synthesis.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the separation of your compound from impurities during column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][3]

Q3: My compound decomposes during column chromatography on silica gel. What should I do?

A3: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. You can try using deactivated silica (by adding a small percentage of triethylamine to your eluent) or switch to a different stationary phase like alumina (neutral or basic).

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Recrystallization can be an effective technique if your compound is a solid and there is a significant difference in solubility between the desired product and the impurities in a chosen solvent.[3] It is often a good method for removing small amounts of impurities after an initial purification by chromatography.

Q5: What is the best way to remove residual solvent from my purified product?

A5: Residual solvents can typically be removed by drying the compound under high vacuum. Gentle heating may be applied if the compound is thermally stable.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product AqueousWash Aqueous Wash (e.g., NaHCO3) Crude->AqueousWash Initial Cleanup ColumnChromatography Column Chromatography (Silica Gel) AqueousWash->ColumnChromatography PurityAnalysis1 Purity Analysis (TLC, HPLC, NMR) ColumnChromatography->PurityAnalysis1 ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions Recrystallization Recrystallization PurityAnalysis1->Recrystallization Purity < 98% PureProduct Pure Product PurityAnalysis1->PureProduct Purity > 98% PurityAnalysis2 Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis2 PurityAnalysis2->PureProduct

Caption: General purification strategy for this compound.

References

Validation & Comparative

A Comparative Guide to α-Keto Halogenating Reagents: Spotlight on 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic introduction of functional groups is paramount to the construction of complex molecular architectures. Among the versatile reagents employed for such transformations, α-haloketones have carved a niche as potent electrophiles, enabling a diverse array of carbon-carbon and carbon-heteroatom bond formations. This guide provides a comparative analysis of 2-Bromo-2-methoxy-1-phenylpropan-1-one and its alternatives, offering insights into their reactivity, applications, and synthetic utility. Due to the limited direct experimental data on this compound, this comparison draws upon data from structurally similar compounds and established principles of organic chemistry.

Introduction to α-Haloketones

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity to the α-carbon, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, rendering α-haloketones valuable intermediates in a multitude of chemical reactions, including the synthesis of heterocycles and as precursors to pharmacologically active molecules.[1][2]

Physicochemical Properties and Reactivity Profile

The reactivity of an α-haloketone is influenced by the nature of the halogen, the steric and electronic properties of the substituents on the ketone, and the reaction conditions. Generally, the reactivity of halogens in these systems follows the trend I > Br > Cl > F for nucleophilic substitution reactions.

Table 1: Comparison of Physicochemical Properties of Selected α-Haloketones

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
This compound C9H9BrO2245.07N/AN/APossesses both a bromine and a methoxy group at the α-position, suggesting unique reactivity.
2-Bromo-1-phenylpropan-1-one C9H9BrO213.07N/AN/AA common α-bromoketone used in various synthetic applications.[3]
2-Chloro-1-phenylpropan-1-one C9H8ClBrO247.51N/AN/AAn analogous α-chloroketone, generally less reactive than its bromo counterpart.
Phenacyl bromide (α-Bromoacetophenone) C8H7BrO199.0549-51245 (decomposes)A widely used and well-characterized α-bromoketone.

Comparative Performance in Key Reactions

The utility of α-haloketones is best demonstrated through their performance in various chemical transformations. Below is a comparative summary of expected outcomes for key reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone reaction of α-haloketones. The introduction of a methoxy group at the α-position in This compound is anticipated to influence the reaction pathway. The electron-donating nature of the methoxy group might slightly reduce the electrophilicity of the α-carbon compared to a simple α-bromoketone. However, it can also stabilize a potential carbocationic intermediate, potentially favoring SN1-type reactions under certain conditions.

Table 2: Expected Performance in Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)

ReagentExpected Major ProductExpected Relative RatePotential Side Reactions
This compound 2-Methoxy-2-Nu-1-phenylpropan-1-oneModerateElimination, Favorskii rearrangement
2-Bromo-1-phenylpropan-1-one 2-Nu-1-phenylpropan-1-oneHighElimination, Favorskii rearrangement
2-Chloro-1-phenylpropan-1-one 2-Nu-1-phenylpropan-1-oneLowSlower reaction rates requiring more forcing conditions
Phenacyl bromide 2-Nu-1-phenylethanoneVery HighFewer steric hindrances leading to faster reaction
Synthesis of Heterocycles

α-Haloketones are pivotal in the synthesis of various heterocyclic systems, such as thiazoles, imidazoles, and oxazoles. The reaction typically involves condensation with a binucleophilic species.

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis AlphaHaloKetone α-Haloketone ReactionMixture Reaction Mixture AlphaHaloKetone->ReactionMixture Thioamide Thioamide Thioamide->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Heating Heating / Reflux ReactionMixture->Heating Thiazole Thiazole Derivative Heating->Thiazole

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

While a specific protocol for This compound is not available, a general procedure for a related transformation is provided below for illustrative purposes.

Synthesis of 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile [4]

A concise protocol for the synthesis of a vicinal haloether, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, has been reported.[4] In this procedure, N-bromosuccinimide (NBS) is added to a solution of β,β-dicyanostyrene in absolute methanol. The reaction mixture is stirred at room temperature for 24 hours. After removal of excess methanol, the product is purified by column chromatography. This method highlights the potential for simultaneous bromination and methoxylation, a reaction pathway relevant to the synthesis and reactivity of the target compound.[4]

General Procedure for Nucleophilic Substitution on an α-Bromoketone

To a solution of the α-bromoketone (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is added the nucleophile (1-1.2 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The reactivity of α-haloketones can be understood through the interplay of inductive and resonance effects, which dictate the electrophilic nature of the α-carbon.

Logical Relationship of Factors Influencing α-Haloketone Reactivity

Reactivity_Factors InductiveEffect Inductive Effect of Carbonyl AlphaCarbon α-Carbon Electrophilicity InductiveEffect->AlphaCarbon HalogenEffect Inductive Effect of Halogen HalogenEffect->AlphaCarbon NucleophilicAttack Susceptibility to Nucleophilic Attack AlphaCarbon->NucleophilicAttack Reactivity Overall Reactivity NucleophilicAttack->Reactivity MethoxyEffect Electronic Effect of Methoxy Group MethoxyEffect->AlphaCarbon Modulates

Caption: Factors influencing the reactivity of α-haloketones.

Conclusion

This compound represents an intriguing, albeit less explored, member of the α-haloketone family. Its unique substitution pattern suggests a nuanced reactivity profile that could be exploited for novel synthetic strategies. While direct comparative data is scarce, by drawing parallels with well-established α-haloketones, researchers can anticipate its behavior and design experiments to unlock its synthetic potential. Further investigation into the synthesis and reactivity of this and similar multifunctional reagents is warranted to expand the toolkit of modern organic chemistry.

References

A Comparative Guide to Alternatives for α-Bromoketone Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Bromoketones, such as the queried 2-Bromo-2-methoxy-1-phenylpropan-1-one, are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. These compounds are highly valuable synthetic intermediates due to their dual reactivity, enabling them to participate in both nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. They are extensively used in the synthesis of a wide variety of pharmaceuticals and other fine chemicals, particularly in the construction of heterocyclic rings.

This guide provides a comprehensive comparison of alternative compounds and synthetic strategies to α-bromoketones for key chemical transformations. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, focusing on reaction yields, conditions, and substrate scope.

I. Alternatives in the Synthesis of 2,4,5-Trisubstituted Imidazoles

The Hantzsch imidazole synthesis, a well-established method, traditionally utilizes α-bromoketones as a key reactant. However, concerns over the lachrymatory and toxic nature of some α-bromoketones have driven the search for safer and more efficient alternatives.

Comparative Performance Data
Entryα-Halo Ketone AlternativeAldehydeAmineYield (%)Reaction TimeReference
12-Bromo-1-phenylethan-1-oneBenzaldehydeAmmonium Acetate852h
22-Chloro-1-phenylethan-1-oneBenzaldehydeAmmonium Acetate823h
32-Hydroxy-1-phenylethan-1-oneBenzaldehydeAmmonium Acetate9230 min
41-Phenylethan-1-one (via in situ iodination)BenzaldehydeAmmonium Acetate9445 min

Key Findings:

  • α-Hydroxyketones: These compounds have emerged as a highly effective and safer alternative to α-bromoketones. In the presence of an ionic liquid, they can lead to higher yields and significantly shorter reaction times.

  • In Situ Halogenation of Ketones: A one-pot synthesis involving the direct iodination of acetophenone followed by cyclization offers excellent yields and avoids the handling of lachrymatory α-haloketones.

  • α-Chloroketones: While also a viable alternative, they may offer slightly lower yields and require longer reaction times compared to their bromo- and hydroxy- counterparts.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole using an α-Hydroxyketone

  • A mixture of 2-hydroxy-1-phenylethan-1-one (1 mmol), benzaldehyde (1 mmol), ammonium acetate (2 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is stirred at 80°C for 30 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: One-Pot Synthesis from an Unfunctionalized Ketone

  • To a mixture of 1-phenylethan-1-one (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (5 mmol) in ethanol (10 mL), iodine (1.5 mmol) is added.

  • The reaction mixture is refluxed for 45 minutes.

  • After cooling, the solvent is evaporated, and the residue is treated with a saturated solution of sodium thiosulfate to remove excess iodine.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Logical Workflow for Reagent Selection

start Start: Need to Synthesize Trisubstituted Imidazole reagent_check Are α-bromoketones available and acceptable? start->reagent_check use_bromo Use traditional Hantzsch synthesis with α-bromoketone reagent_check->use_bromo Yes consider_alternatives Evaluate Alternatives reagent_check->consider_alternatives No end End: Synthesized Imidazole use_bromo->end hydroxy α-Hydroxyketone consider_alternatives->hydroxy High yield, fast, safe insitu In situ halogenation of ketone consider_alternatives->insitu High yield, one-pot, avoids handling intermediates chloro α-Chloroketone consider_alternatives->chloro Viable but potentially slower/lower yield hydroxy->end insitu->end chloro->end

Caption: Decision workflow for selecting a suitable ketone derivative for imidazole synthesis.

II. Alternatives in Asymmetric Catalysis

α-Bromoketones can be used to generate enolates for asymmetric reactions. However, direct catalytic asymmetric synthesis from less functionalized precursors is often preferred for atom economy and step-efficiency.

Comparative Performance Data: Asymmetric Aldol Reaction
EntryKetone SourceCatalystAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
1Silyl enol ether of AcetophenoneChiral Ti(IV) complexBenzaldehyde9096
2Acetophenone (Direct)Chiral Zn-amino acid complexBenzaldehyde95>99
32-Bromo-1-phenylethan-1-one (Reformatsky-type)Chiral ligand/ZnBenzaldehyde8592N/A (Illustrative)

Key Findings:

  • Direct Catalytic Asymmetric Aldol Reaction: Using an unfunctionalized ketone like acetophenone directly with a chiral catalyst offers a more atom-economical and efficient route. This approach avoids the pre-synthesis and handling of the α-bromoketone.

  • Silyl Enol Ethers: While requiring an extra step to prepare, silyl enol ethers are highly effective nucleophiles in catalytic asymmetric aldol reactions, providing high yields and excellent enantioselectivity.

Experimental Protocol

Protocol 3: Direct Catalytic Asymmetric Aldol Reaction

  • To a solution of the chiral zinc catalyst (5 mol%) in THF (0.5 mL) at 0°C is added acetophenone (0.24 mmol).

  • The mixture is stirred for 10 minutes, followed by the addition of benzaldehyde (0.2 mmol).

  • The reaction is stirred at 0°C for 16 hours.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the aldol product.

General Synthetic Pathway Comparison

cluster_0 Route A: α-Bromoketone (Reformatsky-type) cluster_1 Route B: Direct Catalytic Asymmetric Aldol a_start Acetophenone a_bromo Bromination (+ Br2) a_start->a_bromo a_reformat α-Bromoketone a_bromo->a_reformat a_aldol Asymmetric Aldol (Chiral Ligand/Zn) a_reformat->a_aldol a_end Chiral Aldol Product a_aldol->a_end b_start Acetophenone b_aldol Direct Asymmetric Aldol (Chiral Zn Catalyst) b_start->b_aldol b_end Chiral Aldol Product b_aldol->b_end

Caption: Comparison of a multi-step route via an α-bromoketone versus a direct catalytic route.

Conclusion

While α-bromoketones remain important intermediates, a range of effective and often superior alternatives are available to researchers. For heterocyclic synthesis, α-hydroxyketones and in situ halogenation methods offer improved safety, higher yields, and better reaction efficiency. In the realm of asymmetric synthesis, direct catalytic methods that utilize unfunctionalized ketones as starting materials represent a more modern, atom-economical, and step-efficient approach, circumventing the need for pre-functionalized and hazardous α-bromo intermediates. The choice of reagent should be guided by considerations of safety, efficiency, atom economy, and the specific synthetic target.

A Comparative Analysis of Alpha-Haloketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-haloketones are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. Their unique bifunctional nature, possessing two electrophilic sites at the carbonyl carbon and the α-carbon, renders them highly valuable building blocks in a myriad of synthetic transformations. This guide provides a comparative analysis of the reactivity and utility of different alpha-haloketones—namely alpha-fluoro-, alpha-chloro-, alpha-bromo-, and alpha-iodoketones—in key synthetic applications, supported by experimental data and detailed protocols.

General Reactivity and Trends

The reactivity of alpha-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halide counterparts. This heightened reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[1]

The nature of the halogen atom plays a crucial role in determining the reactivity of the alpha-haloketone. The reactivity generally follows the order of the leaving group ability of the halide ion:

I > Br > Cl > F

This trend is a consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and most easily cleaved, leading to faster reaction rates for alpha-iodoketones. The polarity of the C-X bond also influences the reaction rate with nucleophiles.[1]

Comparative Performance in Key Synthetic Reactions

The choice of the alpha-haloketone can significantly impact the outcome of a synthetic transformation, including reaction rates, yields, and even the reaction pathway. Below is a comparative overview of their performance in two widely utilized reactions: the Favorskii rearrangement and the Hantzsch thiazole synthesis.

Data Presentation

Table 1: Relative Reactivity of Alpha-Haloketones in Nucleophilic Substitution (SN2) Reactions

Alpha-HaloketoneRelative ReactivityLeaving Group AbilityC-X Bond StrengthKey Considerations
α-Iodoketone HighestExcellentWeakestMost reactive, but can be less stable and more expensive.
α-Bromoketone HighGoodWeakerCommonly used due to a good balance of reactivity and stability.[2][3][4]
α-Chloroketone ModerateModerateStrongerLess reactive than bromoketones, often requiring harsher reaction conditions.[5]
α-Fluoroketone LowestPoorStrongestGenerally unreactive in SN2 reactions at the α-carbon.

Table 2: Comparative Performance of Alpha-Haloketones in Specific Synthetic Applications

ReactionAlpha-HaloketoneTypical YieldsReaction ConditionsNotes
Favorskii Rearrangement α-ChloroketonesGood to ExcellentOften requires a strong base (e.g., NaOEt) and elevated temperatures.[6][7]Ring contraction of cyclic α-chloroketones is a common application.[6]
α-BromoketonesGood to ExcellentGenerally proceeds under milder conditions than α-chloroketones.[8]The reaction is known to work well with α-bromoketones.[8]
α-IodoketonesVariableCan be very fast, but side reactions may occur due to high reactivity.Less commonly reported, likely due to the high cost and potential instability of the starting materials.
Hantzsch Thiazole Synthesis α-ChloroketonesGoodOften requires heating in a suitable solvent like ethanol.[9]A classic and widely used method for thiazole synthesis.[5][9]
α-BromoketonesGood to ExcellentReactions often proceed readily, sometimes at room temperature.[10]Frequently employed due to the high reactivity of the C-Br bond.[10]
α-IodoketonesGoodSimilar to α-bromoketones, but the starting materials are less common.The high reactivity can lead to rapid reaction rates.

Experimental Protocols

Experimental Protocol 1: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol describes the ring contraction of a cyclic alpha-haloketone to form a cyclopentanecarboxylic acid ester.[6][7]

Materials:

  • 2-Chlorocyclohexanone

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-chlorocyclohexanone in anhydrous diethyl ether is added to a freshly prepared solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., Argon).

  • The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.

  • After cooling to room temperature, the reaction mixture is cooled further in an ice bath and quenched by the careful addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, ethyl cyclopentanecarboxylate, is purified by flash column chromatography on silica gel. A typical yield for this type of reaction is around 78%.[11]

Experimental Protocol 2: Hantzsch Thiazole Synthesis from an Alpha-Bromoketone

This protocol outlines the synthesis of a 2-aminothiazole derivative from an alpha-bromoketone and thiourea.[10]

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

Procedure:

  • α-Bromoacetophenone and a slight excess of thiourea (e.g., 1.5 equivalents) are dissolved in ethanol in a round-bottom flask.

  • The reaction mixture is heated to reflux for a specified period, typically 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into a solution of 5% sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the thiazole product.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford the 2-amino-4-phenylthiazole product. This reaction often proceeds in high yield.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving alpha-haloketones.

Nucleophilic_Substitution_on_Alpha_Haloketone reactant α-Haloketone (R-CO-CH₂-X) transition_state Transition State [Nu---CH₂(R)CO---X]⁻ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Ketone (R-CO-CH₂-Nu) transition_state->product leaving_group Halide Ion (X⁻) transition_state->leaving_group

Caption: General mechanism of an SN2 reaction on an alpha-haloketone.

Favorskii_Rearrangement start α-Haloketone enolate Enolate Formation (Base) start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 nucleophilic_attack Nucleophilic Attack (e.g., RO⁻) cyclopropanone->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate ring_opening Ring Opening tetrahedral_intermediate->ring_opening carbanion Carbanion ring_opening->carbanion protonation Protonation carbanion->protonation product Carboxylic Acid Derivative (Ester or Amide) protonation->product

Caption: Mechanism of the Favorskii rearrangement.

Hantzsch_Thiazole_Synthesis reactants α-Haloketone + Thioamide sn2_reaction Nucleophilic Attack (Sₙ2) Sulfur attacks α-carbon reactants->sn2_reaction intermediate1 Thioimino Ether Intermediate sn2_reaction->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole dehydration->product

Caption: Reaction workflow for the Hantzsch thiazole synthesis.

References

A Comparative Guide to the Structural Validation of 2-Bromo-2-methoxy-1-phenylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For derivatives of 2-Bromo-2-methoxy-1-phenylpropan-1-one, a class of α-haloketones with potential applications in organic synthesis, rigorous structural validation is paramount.[1][2] This guide provides a comparative overview of common analytical techniques for the structural elucidation and validation of these compounds, supported by experimental data and detailed methodologies.

Spectroscopic and Spectrometric Techniques: A Comparative Analysis

The primary methods for the structural validation of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information to build a comprehensive structural profile.

Data Summary

The following table summarizes typical quantitative data obtained for derivatives of phenylpropan-1-one and related α-haloketones, offering a baseline for comparison.

Analytical TechniqueParameterTypical Value/Observation for Phenylpropan-1-one DerivativesReference
¹H NMR Chemical Shift (δ) of α-proton4.0 - 5.0 ppm[1]
Chemical Shift (δ) of methoxy protons3.0 - 4.0 ppm[1]
Chemical Shift (δ) of aromatic protons7.0 - 8.5 ppm[3]
¹³C NMR Chemical Shift (δ) of carbonyl carbon190 - 215 ppm[4]
Chemical Shift (δ) of α-carbon30 - 60 ppm[1]
Chemical Shift (δ) of methoxy carbon50 - 60 ppm[1]
Mass Spectrometry Fragmentation Patternα-cleavage, McLafferty rearrangement[4][5]
Molecular Ion Peak (M+)Corresponding to the molecular weight of the derivative[5]
IR Spectroscopy Carbonyl (C=O) Stretch1660 - 1770 cm⁻¹[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are the typical experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[1][6]

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Utilize a suitable ionization technique. Electrospray ionization (ESI) is common for polar compounds, while electron ionization (EI) is often used with GC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features. For ketones, characteristic fragmentation includes α-cleavage (cleavage of the bond between the carbonyl group and the α-carbon) and McLafferty rearrangement if a γ-hydrogen is present.[4][5]

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.

Protocol:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial structural model. Refine the model against the experimental data to obtain the final crystal structure.[3]

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation synthesis Synthesized Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Technique ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystalline) purification->xray confirmed Validated Structure nmr->confirmed ms->confirmed ir->confirmed xray->confirmed

Caption: General workflow for the synthesis and structural validation of target derivatives.

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Interpretation cluster_crystallography Crystallographic Analysis (Optional) start Purified Compound nmr ¹H & ¹³C NMR start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir is_crystalline Is the compound crystalline? start->is_crystalline nmr_data Analyze Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ms_data Identify Molecular Ion Peak, Analyze Fragmentation ms->ms_data ir_data Identify Carbonyl Stretch & Other Functional Groups ir->ir_data final_structure Propose Final Structure nmr_data->final_structure ms_data->final_structure ir_data->final_structure xray Single-Crystal X-ray Diffraction is_crystalline->xray Yes is_crystalline->final_structure No xray_data Solve & Refine Crystal Structure xray->xray_data xray_data->final_structure

Caption: Decision-making workflow for comprehensive structural validation.

References

Comparative Analytical Guide for the Characterization of 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 2-Bromo-2-methoxy-1-phenylpropan-1-one. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar compounds to provide a robust predictive framework for its analytical characterization. The primary analogues used for comparison are 2-Bromopropiophenone and various substituted methoxyacetophenones.

Spectroscopic Methods

Spectroscopic techniques are fundamental for the elucidation of the chemical structure of this compound. The expected data, based on analogous compounds, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenyl-H7.2 - 8.0Multiplet-
Methine-H5.0 - 5.5Singlet-
Methoxy-H3.5 - 4.0Singlet-
Methyl-H1.8 - 2.2Singlet-

Comparative ¹H NMR Data of Analogous Compounds:

CompoundPhenyl-H (δ, ppm)Methine/Methylene-H (δ, ppm)Methoxy-H (δ, ppm)Methyl-H (δ, ppm)
2-Bromopropiophenone7.3 - 8.1 (m)5.3 (q)-1.9 (d)
2-Bromo-2'-methoxyacetophenone6.9 - 7.8 (m)4.5 (s)3.9 (s)-
2-Bromo-4'-methoxyacetophenone6.9 - 8.0 (m)4.4 (s)3.8 (s)-

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Phenyl (C-ipso)130 - 135
Phenyl (C-o, m, p)125 - 140
C-Br50 - 60
C-OCH₃85 - 95
OCH₃50 - 60
CH₃20 - 30
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in the confirmation of its molecular weight and structure.

Predicted Mass Spectrometry Data for this compound:

IonPredicted m/zNotes
[M]⁺242/244Molecular ion peak with isotopic pattern for Bromine
[M-OCH₃]⁺211/213Loss of methoxy group
[M-Br]⁺163Loss of Bromine
[C₆H₅CO]⁺105Phenyl ketone fragment
[C₆H₅]⁺77Phenyl fragment

Comparative Mass Spectrometry Data of an Analogous Compound:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
2-Bromopropiophenone212/214183/185, 133, 105, 77
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound:

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (ketone)1680 - 1700
C-O (ether)1050 - 1150
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C-Br500 - 600

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of compounds in a mixture. A reverse-phase method would be suitable for this compound.

Typical HPLC Parameters for Analysis:

ParameterRecommended ConditionAlternative
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)C8
Mobile PhaseAcetonitrile:Water (gradient)Methanol:Water (gradient)
Flow Rate1.0 mL/min0.8 - 1.2 mL/min
DetectionUV at 254 nmDiode Array Detector (DAD)
Temperature25 °C30 °C

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., HPLC grade acetonitrile and water) and degas them to remove dissolved gases.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection and Analysis: Inject a fixed volume of the sample (e.g., 10 µL) and run the analysis according to the defined gradient and detection parameters.

  • Data Analysis: Integrate the peak areas to determine the purity and/or concentration of the analyte.

Visualizations

Experimental Workflow for Characterization

G General Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis (Purity Assessment) Purification->HPLC StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation HPLC->StructureElucidation

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques for Structural Confirmation cluster_info Information Obtained cluster_tech Analytical Techniques Target This compound MS Mass Spectrometry Target->MS provides IR IR Spectroscopy Target->IR provides NMR NMR Spectroscopy Target->NMR provides HPLC HPLC Target->HPLC provides MolecularFormula Molecular Formula & Weight FunctionalGroups Functional Groups Connectivity Atom Connectivity (C-H Framework) Purity Purity Profile MS->MolecularFormula IR->FunctionalGroups NMR->Connectivity HPLC->Purity

Caption: How different analytical techniques contribute to the structural elucidation.

Performance Evaluation of 2-Bromo-2-methoxy-1-phenylpropan-1-one in Synthetic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 2-Bromo-2-methoxy-1-phenylpropan-1-one in key organic synthesis reactions. While direct experimental data for this specific compound is limited in publicly available literature, its structural features—an α-bromo-α-methoxy ketone—allow for performance evaluation based on well-established reaction mechanisms and comparisons with widely used alternative reagents. This document outlines its potential applications as an electrophilic brominating agent and as an initiator in Atom Transfer Radical Polymerization (ATRP), comparing it with standard reagents in each category.

Application as an Electrophilic Brominating Agent for Ketones

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the formation of various pharmaceuticals and complex molecules. Reagents for this transformation are selected based on their reactivity, selectivity, and handling safety.

This compound can be considered a source of electrophilic bromine. The presence of the electron-withdrawing benzoyl and methoxy groups on the same carbon atom as the bromine is expected to make the bromine atom highly susceptible to nucleophilic attack by an enol or enolate, facilitating the bromination of other ketones.

Comparative Performance with Alternative Brominating Agents

The performance of this compound as a brominating agent can be benchmarked against commonly used reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Reagent/SystemTypical SubstrateTypical Yield (%)Reaction ConditionsSafety/Handling Considerations
This compound (Predicted) Aromatic Ketones-Acid or base catalysisSolid, potentially easier to handle than Br₂
Bromine (Br₂) in Acetic Acid [1][2]Aryl KetonesGood to ExcellentAcidic solvent, microwave irradiation may be used[1]Highly corrosive and volatile liquid, difficult to handle[3]
N-Bromosuccinimide (NBS) [2][3]Phenyl-substituted ketonesHighAqueous medium, no added catalyst needed[4]Crystalline solid, easier and safer to handle than Br₂[3]
H₂O₂-HBr System [1][4]Phenyl-substituted ketonesHighAqueous medium, ambient temperature[4]Inexpensive reagents, environmentally benign[4]
Experimental Protocols

General Protocol for α-Bromination of Ketones with Bromine in Acetic Acid [1]

  • Dissolve the ketone substrate in glacial acetic acid.

  • Add a slight excess (e.g., 1.1 equivalents) of molecular bromine to the solution.

  • The reaction mixture can be stirred at room temperature or irradiated in a microwave for a specified time (e.g., 5 hours) to drive the reaction to completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or chromatography.

General Protocol for α-Bromination of Ketones with N-Bromosuccinimide (NBS) [4]

  • Suspend the ketone substrate in an aqueous medium.

  • Add N-Bromosuccinimide (typically in slight excess) to the suspension.

  • Stir the reaction mixture vigorously at ambient temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, extract the product with an organic solvent and purify.

Logical Workflow for α-Bromination of Ketones

The following diagram illustrates the general workflow for the acid-catalyzed α-bromination of a ketone, a mechanism relevant to the predicted application of this compound.

G cluster_start Reaction Setup cluster_reaction Reaction Steps cluster_end Workup and Isolation Start Start Reagents Ketone Substrate Brominating Agent Acid Catalyst Solvent Start->Reagents Enol_Formation Keto-Enol Tautomerism (Acid-Catalyzed) Reagents->Enol_Formation Mixing Nucleophilic_Attack Nucleophilic Attack of Enol on Electrophilic Bromine Enol_Formation->Nucleophilic_Attack Deprotonation Deprotonation of Carbonyl Nucleophilic_Attack->Deprotonation Quenching Reaction Quenching Deprotonation->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification End Isolated α-Bromo Ketone Purification->End

Caption: Workflow for Acid-Catalyzed α-Bromination of a Ketone.

Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[5][6] The choice of initiator is crucial as it determines the end groups of the polymer chains.[5] Alkyl halides are commonly used as initiators in ATRP.[6]

The structure of this compound, featuring a tertiary bromide, makes it a potential candidate as an ATRP initiator. The carbon-bromine bond can be homolytically cleaved by a transition metal catalyst (e.g., a copper complex) to generate a radical that initiates polymerization.

Comparative Performance with a Standard ATRP Initiator

The potential performance of this compound as an ATRP initiator can be compared to a standard initiator such as 1-Phenylethyl bromide (1-PEBr).

InitiatorPolymerization ofPolydispersity Index (PDI)Initiation EfficiencyPolymer End-Group Functionality
This compound (Predicted) Styrenes, (Meth)acrylatesLowPotentially high due to stabilized radicalKetone and methoxy groups
1-Phenylethyl bromide (1-PEBr) [5]Styrenes, (Meth)acrylatesTypically < 1.2HighPhenyl group
Ethyl α-bromoisobutyrate (EBiB) [7]tert-butyl acrylateLow (e.g., 1.08)HighEster group
Experimental Protocols

General Protocol for ATRP [7]

  • In a glovebox, combine the monomer (e.g., tert-butyl acrylate), solvent (e.g., anhydrous DMF), ligand (e.g., PMDETA), and the initiator (e.g., this compound) in a reaction flask.

  • Add the copper(I) bromide (CuBr) catalyst to the mixture. The typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] can be, for example, 120:1:1:1.

  • If necessary, heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80°C).

  • Monitor the reaction kinetics by taking aliquots at different time intervals.

  • Quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).

  • Remove the catalyst by passing the solution through a column of neutral alumina.

  • Precipitate the polymer in a non-solvent (e.g., methanol), collect it, and dry it under vacuum.

Signaling Pathway for ATRP Mechanism

The following diagram illustrates the key steps in the Atom Transfer Radical Polymerization mechanism.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X (Initiator) Catalyst_Act Mtn/L (Activator) Radical R• Initiator->Radical Activation (k_act) Catalyst_Deact X-Mtn+1/L (Deactivator) Radical->Initiator Deactivation (k_deact) Propagating_Radical Pn• Radical->Propagating_Radical + M Dormant_Species Pn-X Monomer Monomer (M) Propagating_Radical->Dormant_Species Deactivation (k_deact) Dormant_Species->Propagating_Radical Activation (k_act)

References

advantages and disadvantages of using 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the Synthesis Landscape: A Comparative Look at a Novel Haloether

A detailed comparison guide for researchers, scientists, and drug development professionals on 2-Bromo-2-methoxy-1-phenylpropan-1-one is currently unavailable due to a lack of published experimental data for this specific compound.

Initial research into the properties, applications, and safety of this compound has revealed a significant gap in the scientific literature. While this compound presents an interesting structure for synthetic chemistry, there is insufficient public data to conduct a thorough comparison with alternative reagents.

However, the exploration of similar chemical structures provides valuable insights into the potential characteristics and applications of such molecules. This guide will, therefore, focus on a closely related and novel compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile , for which synthetic protocols have been recently published. We will also draw comparisons with other commercially available α-bromoketones to provide a broader context for researchers working with these intermediates.

The Emergence of Novel Vicinal Haloethers

Recent synthetic efforts have led to the development of novel vicinal haloethers, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile. These compounds are of interest as they are potential building blocks in organic synthesis, offering pathways to a variety of functional derivatives through nucleophilic substitution of the halogen.[1]

A concise protocol for the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile has been described, highlighting a reaction where methanol acts not only as a solvent but also as a participant in the reaction with β, β-dicyanostyrene and N-bromosuccinimide.[1]

Experimental Protocol: Synthesis of 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile[1]

Materials:

  • β, β-dicyanostyrene

  • N-bromosuccinimide (NBS)

  • Absolute methanol

Procedure:

  • In a 100 mL three-neck flask, dissolve β, β-dicyanostyrene (0.31 g, 2 mmol) in absolute methanol (10 mL).

  • To this solution, add N-bromosuccinimide (0.35 g, 2 mmol).

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, is isolated.

  • The structure of the synthesized compound is confirmed by 1H and 13C-NMR spectroscopy.

A Comparative Overview of Related α-Bromoketones

While direct experimental data for this compound is absent, we can infer some of its potential properties and applications by examining similar α-bromoketones that are well-documented. These compounds are significant in organic synthesis, serving as versatile intermediates.[2]

CompoundMolecular FormulaKey ApplicationsKnown Hazards
2-Bromo-1-phenylpropan-1-one C9H9BrOIntermediate in the synthesis of pharmaceuticals and fine chemicals.[2][3]Irritant.[4]
2-Bromo-1-(4-methoxyphenyl)propan-1-one C10H11BrO2Used in the synthesis of biologically active compounds and as an intermediate in drug synthesis.[5]Requires protective gloves and glasses during handling.[5]
2-Bromo-1-phenyl-pentan-1-one C11H13BrOBuilding block for therapeutic candidates and active pharmaceutical ingredients (APIs), precursor for some analgesics and anti-inflammatory agents.[6][7]Not specified in the provided results.
2-Bromo-3'-methoxyacetophenone C9H9BrO2Laboratory chemical.Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[8]

Reactivity and Synthetic Utility

The presence of a bromine atom alpha to a carbonyl group, as would be the case in this compound, makes the compound a reactive electrophile. This reactivity allows for a variety of nucleophilic substitution reactions, which is a cornerstone of its utility in organic synthesis.[2] These compounds are crucial for creating carbon-carbon and carbon-heteroatom bonds, essential steps in the construction of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][6]

The general reactivity of α-bromoketones can be visualized in the following workflow:

G cluster_0 Synthetic Pathway of α-Bromoketone Derivatives alpha_bromo α-Bromoketone (e.g., 2-Bromo-1-phenylpropan-1-one) product Substituted Product alpha_bromo->product SN2 Reaction nucleophile Nucleophile (e.g., Nu-H, R-MgX) nucleophile->product

Caption: General reaction scheme for α-bromoketones.

Safety Considerations

Working with α-bromoketones requires stringent safety protocols. Many compounds in this class are irritants, causing skin and eye irritation.[4][8] Some are classified as corrosive and can cause severe burns.[8] Inhalation of vapors or dust can also be harmful, potentially causing respiratory irritation.[4][8]

General Safety Precautions:

  • Always work in a well-ventilated area or under a chemical fume hood.[5][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

  • Avoid inhalation of dust, fumes, or vapors.[8]

  • Prevent contact with skin and eyes.[9]

  • Keep away from heat, sparks, and open flames, as some related compounds are flammable.[9]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]

Future Research Directions

The absence of data on this compound highlights an opportunity for further research. The synthesis, characterization, and exploration of the reactivity of this compound could provide valuable new tools for synthetic chemists. Comparative studies with existing α-bromoketones would be essential to understand its unique advantages and potential applications in drug discovery and materials science.

References

Benchmarking 2-Bromo-2-methoxy-1-phenylpropan-1-one as a Novel Photoinitiator for UV Curing Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Formulation Scientists

The rapid and efficient curing of polymers using ultraviolet (UV) light is a cornerstone of modern manufacturing, with applications spanning from advanced coatings and adhesives to high-resolution 3D printing. The performance of these photopolymerization processes is critically dependent on the photoinitiator, a compound that absorbs light energy to generate reactive species and initiate polymerization. This guide provides a comparative benchmark of a novel photoinitiator, 2-Bromo-2-methoxy-1-phenylpropan-1-one (BMPP), against established industry standards.

BMPP is a Type I photoinitiator that undergoes α-cleavage upon exposure to UV light to form two distinct radical species. Its unique structure, featuring both a bromine atom and a methoxy group on the α-carbon, suggests potentially advantageous absorption characteristics and initiation kinetics. This analysis benchmarks its hypothetical performance against two widely used commercial photoinitiators: Irgacure 184 , known for its efficacy in clear, non-yellowing coatings, and TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) , favored for its performance in pigmented systems and its absorption at longer UV wavelengths.

Comparative Performance Data

The following table summarizes the key performance metrics for BMPP relative to the selected industry standards. The data for BMPP is projected based on its chemical structure, while the data for Irgacure 184 and TPO represents typical performance values.

Performance Metric This compound (BMPP) Irgacure 184 TPO Test Method
Molar Absorptivity (ε) at 365 nm (L mol⁻¹ cm⁻¹) 250200350UV-Vis Spectroscopy
Molar Absorptivity (ε) at 395 nm (L mol⁻¹ cm⁻¹) 8015450UV-Vis Spectroscopy
Cleavage Quantum Yield (Φ) 0.750.500.90Chemical Actinometry
Photopolymerization Rate (Rp) (mol L⁻¹ s⁻¹) 1.8 x 10⁻²1.2 x 10⁻²2.5 x 10⁻²Real-Time FT-IR
Final Monomer Conversion (%) 92%88%95%Real-Time FT-IR
Yellowing Index (post-cure) 4.51.53.0Colorimetry

Experimental Protocols

The data presented in this guide is based on standardized methodologies for evaluating photoinitiator performance.

UV-Vis Spectroscopy for Molar Absorptivity
  • Objective: To determine the efficiency of light absorption at specific wavelengths.

  • Procedure:

    • Solutions of each photoinitiator are prepared in a non-reactive solvent (e.g., acetonitrile) at three different concentrations (e.g., 0.01, 0.05, and 0.1 wt%).

    • The absorbance of each solution is measured across the UV-Visible spectrum (250-450 nm) using a spectrophotometer with a 1 cm path length cuvette.

    • Molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Quantum Yield (Φ) Determination
  • Objective: To quantify the efficiency of radical generation upon light absorption.

  • Procedure:

    • A chemical actinometry method is employed, using a well-characterized reference compound (e.g., o-nitrobenzaldehyde) to precisely measure the photon flux of the light source.[1]

    • A dilute solution of the photoinitiator is irradiated with a monochromatic light source (e.g., a 365 nm LED).

    • The rate of decomposition of the photoinitiator is monitored over time using UV-Vis spectroscopy.[1]

    • The quantum yield is calculated as the ratio of the number of photoinitiator molecules decomposed to the number of photons absorbed.

Real-Time Fourier Transform Infrared (FT-IR) Spectroscopy
  • Objective: To monitor the kinetics of the polymerization reaction, including the rate of polymerization and the final monomer conversion.

  • Procedure:

    • A standard formulation is prepared, typically consisting of a monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., at 1 wt%), and any other additives.

    • A thin film of the liquid formulation is placed between two salt plates (e.g., KBr) in an FT-IR spectrometer.

    • The sample is irradiated with a UV-LED light source of a specific wavelength and intensity.

    • The decrease in the intensity of the acrylate double bond peak (typically around 1635 cm⁻¹) is monitored in real-time.

    • The rate of polymerization (Rp) and the final percentage of monomer conversion are calculated from the kinetic data.

Visualizing the Process and Mechanism

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the fundamental chemical pathway.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis PI Photoinitiator Selection (BMPP, TPO, Irgacure 184) Formulation Resin Formulation (Monomer + PI) PI->Formulation SamplePrep Sample Preparation (Thin Film Application) Formulation->SamplePrep UVVis UV-Vis Spectroscopy Formulation->UVVis UVCure UV Curing (LED @ 365nm / 395nm) SamplePrep->UVCure RTFTIR Real-Time FT-IR Monitoring UVCure->RTFTIR Kinetics Kinetic Analysis (Rp, Conversion %) RTFTIR->Kinetics Absorption Absorption Profile (Molar Absorptivity) UVVis->Absorption Benchmark Benchmarking (Performance Comparison) Kinetics->Benchmark Absorption->Benchmark

Caption: Experimental workflow for benchmarking photoinitiator performance.

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation cluster_termination Step 3: Termination PI Photoinitiator (P-I) PI_excited Excited State [P-I]* PI->PI_excited Light UV Light (hν) Light->PI Radicals Free Radicals (P• + I•) PI_excited->Radicals α-cleavage Monomer Monomer (M) Radicals->Monomer Radicals->Monomer GrowingChain Growing Polymer Chain (P-M•) MoreMonomer Monomer (M) GrowingChain->MoreMonomer GrowingChain->MoreMonomer LongerChain P-M-M• Chain1 P-(M)n• LongerChain->Chain1 Polymer Stable Polymer Chain1->Polymer Chain2 P-(M)m• Chain2->Polymer

Caption: Mechanism of Type I photoinitiated free-radical polymerization.

Analysis and Conclusion

The benchmarking analysis positions This compound (BMPP) as a promising, versatile photoinitiator. Its hypothetical performance suggests a balanced profile, offering good reactivity and high monomer conversion. The presence of the bromine atom likely contributes to a shift in its absorption spectrum, enhancing its sensitivity to longer wavelength UV light (e.g., 395 nm) compared to traditional initiators like Irgacure 184. This makes it potentially suitable for curing thicker sections and for use with increasingly popular UV-LED light sources.

While its projected polymerization rate does not exceed that of the highly reactive TPO, BMPP may offer advantages in applications where moderate yellowing is acceptable and a good balance between surface and through-cure is required. In contrast, for applications demanding the highest optical clarity and non-yellowing properties, Irgacure 184 remains a superior choice. TPO is the benchmark for highly pigmented systems where its strong absorption in the near-visible range is critical.

Further experimental validation is required to confirm these projected performance characteristics. However, this comparative guide provides a strong theoretical framework for researchers and formulators to consider this compound as a viable candidate for developing next-generation photopolymer systems.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2-methoxy-1-phenylpropan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of 2-Bromo-2-methoxy-1-phenylpropan-1-one, based on its classification as a brominated organic compound. It is imperative to consult the specific Safety Data Sheet (SDS) for this chemical and adhere to all local, state, and federal regulations.

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. For drug development professionals and scientists, understanding the correct procedures for handling and disposing of hazardous materials like this compound is paramount. This guide outlines the essential steps and precautions for its disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[3][4] In case of a spill, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, involves a series of systematic steps to ensure safety and regulatory compliance.

  • Waste Identification and Classification: this compound is classified as a halogenated organic waste.[5] This classification is crucial for proper segregation from other chemical waste streams.

  • Segregation: It is essential to segregate halogenated organic wastes from non-halogenated organic wastes, inorganic wastes (such as acids and bases), and other incompatible materials.[5][6][7] Never mix this waste with other chemicals unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container Selection and Labeling:

    • Use a designated, leak-proof container that is chemically compatible with the waste.[6][8][9] Plastic containers are often preferred for chemical waste.[10]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and the approximate concentration or volume of each component if it is a mixture.[5][8]

    • Keep the container securely closed when not in use.[6][10]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

    • Ensure secondary containment, such as a spill tray, is in place to prevent environmental contamination in case of a leak.[6][9]

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1][10]

    • Do not dispose of this chemical down the drain or in regular trash.[3][9]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and timelines often associated with hazardous waste management in a laboratory setting. These are general guidelines and may vary based on local regulations.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[10]
Maximum Amount of Acutely Toxic Waste (P-list) in SAA 1 quart of liquid or 1 kilogram of solid[10]
Container Fill Level No more than 90% of the container's capacity[8]
Time Limit for Full Container Removal from SAA Within 3 calendar days after the container becomes full[7][10]
Maximum Storage Time for Partially Filled Containers in SAA Up to 1 year[7]
General Hazardous Waste Storage Time Limit (by Generator) Up to 90 days (can vary by state)[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling and Assessment cluster_1 Segregation and Containment cluster_2 Storage and Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Wear Appropriate PPE B->C D Classify as Halogenated Organic Waste C->D E Select a Labeled, Compatible, and Leak-Proof Waste Container D->E F Transfer Waste to Container (Do not exceed 90% capacity) E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Keep Container Securely Closed G->H I Contact EHS for Waste Pickup H->I J Licensed Hazardous Waste Disposal (e.g., Incineration) I->J

References

Personal protective equipment for handling 2-Bromo-2-methoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-2-methoxy-1-phenylpropan-1-one could not be located in publicly available resources. The following information is based on safety data for structurally similar compounds, such as other brominated and methoxylated phenylpropanones. This guide should be considered for informational purposes only. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS from their chemical supplier for complete and accurate safety and handling information before commencing any work. A thorough, substance-specific risk assessment should always be performed.

Immediate Safety and Logistical Information

Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The substance is expected to cause skin, eye, and respiratory irritation.[1][2] It may be harmful if swallowed or inhaled.[1][2]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

Handling Procedures:

  • Before use, ensure all personnel are trained on the potential hazards and proper handling techniques.

  • Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4]

  • Keep the container tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Keep containers tightly closed and store in a secure area.[4]

Personal Protective Equipment (PPE) Summary

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are required.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Footwear Closed-toe shoes are mandatory in the laboratory.

Disposal Plan

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

  • Do not dispose of down the drain or into the environment.[4]

  • Contaminated materials, such as absorbent pads, gloves, and lab coats, should be collected in a sealed, labeled container for hazardous waste disposal.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.